Hotu
Description
The exact mass of the compound O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[[(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.F6P/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;1-7(2,3,4,5)6/h6H2,1-5H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTBAMPZUATMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F6N4O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721752 | |
| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333717-40-1 | |
| Record name | 6-Cyano-N,N,2-trimethyl-7-oxo-4,8-dioxa-2,5-diazadec-5-en-3-iminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role and Applications of HOTU in Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient uronium-based coupling reagent for the formation of amide bonds. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative performance data, detailed experimental protocols for both solid-phase and solution-phase synthesis, and its applications in complex chemical transformations.
Core Principles of this compound as a Coupling Reagent
This compound, with the chemical formula C₁₀H₁₇F₆N₄O₃P and a molecular weight of 386.23 g/mol , is a white to off-white crystalline powder.[1] It belongs to the family of uronium salts, which are renowned for their efficacy as coupling reagents in peptide synthesis.[2] The primary function of this compound is to facilitate the formation of amide bonds, a fundamental linkage in a vast array of organic molecules, including peptides, natural products, and pharmaceuticals.[3]
The key advantages of utilizing this compound in synthesis include:
-
Enhanced Reaction Efficiency: this compound promotes rapid and efficient amide bond formation, leading to shorter reaction times and higher conversion rates compared to older coupling agents.[3]
-
High Purity and Yields: Its use often results in high yields of the desired product with high purity, minimizing the need for extensive purification steps.[3][4]
-
Reduced Racemization: In peptide synthesis, maintaining the stereochemical integrity of chiral amino acids is crucial. This compound is designed to minimize epimerization, a significant concern in peptide coupling reactions.[2][4]
-
High Solubility: this compound exhibits good solubility in common organic solvents used in synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[1]
-
Versatility: Beyond peptide synthesis, this compound can be employed as a derivatization agent to modify molecules for various purposes.[2][3]
Performance and Comparison with Other Coupling Reagents
While direct, comprehensive quantitative comparison data for this compound is not extensively published in the peer-reviewed literature, its performance is expected to be in line with other high-efficiency uronium-based reagents like HATU, HBTU, and HCTU. The following table summarizes typical performance characteristics of these related coupling reagents to provide a comparative context.
| Coupling Reagent | Typical Reaction Time (minutes) | Typical Yield (%) | Relative Racemization | Notes |
| This compound | Fast (Comparable to HATU/HCTU) | High | Low | By-products are water-soluble, facilitating purification.[1] |
| HATU | 5 - 60 | >90 | Very Low | Highly efficient, especially for sterically hindered couplings. |
| HBTU | 15 - 120 | >90 | Low | A widely used and cost-effective option. |
| HCTU | 5 - 60 | >90 | Low | Offers a good balance of reactivity and cost. |
| COMU | 5 - 30 | >90 | Very Low | Oxyma-based, considered a safer alternative to benzotriazole-based reagents. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures and is suitable for manual or automated synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable solid support)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Reaction vessel with a fritted disc
Procedure:
-
Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the terminal amine. Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HOTU solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether. Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Amide Bond Formation using this compound
This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
Activation: Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Work-up:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acidic solution (e.g., 5% citric acid or 1M HCl), a weak basic solution (e.g., saturated sodium bicarbonate), and brine. The by-products of this compound are generally water-soluble and can be removed during these aqueous washes.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Mechanism and Workflow
The mechanism of amide bond formation using this compound follows the general pathway for uronium-based coupling reagents. The carboxylic acid is activated by this compound in the presence of a base to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of water-soluble by-products (tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate).[1]
Caption: Mechanism of this compound-mediated amide bond formation.
A typical workflow for solid-phase peptide synthesis using this compound is depicted below, illustrating the cyclical nature of the process.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using this compound.
Applications in Synthesis
Peptide Synthesis
The primary application of this compound is in the synthesis of peptides, from simple dipeptides to complex polypeptide chains.[3] Its high coupling efficiency and low racemization rates make it particularly suitable for the synthesis of biologically active peptides and peptide-based drugs where stereochemical purity is critical. While specific examples in the synthesis of named complex natural product peptides are not readily found in the literature, its properties suggest it would be a valuable tool in such endeavors.
Derivatization Agent
This compound also serves as an effective derivatization agent in various organic transformations.[2][3] Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method or to introduce a specific functionality. For instance, this compound can be used to convert carboxylic acids into their corresponding amides, which may have different chromatographic properties or be more amenable to detection by certain analytical techniques. This is particularly useful in metabolomics and other bioanalytical applications where the detection and quantification of small molecules are required.
Conclusion
This compound is a powerful and versatile uronium-based coupling reagent that offers significant advantages in modern organic synthesis. Its high reactivity, efficiency in promoting amide bond formation, and ability to suppress racemization make it an invaluable tool for researchers, particularly in the demanding field of peptide synthesis. The ease of removal of its by-products further enhances its utility. While more extensive quantitative and comparative studies in the public domain would be beneficial, the available information and its analogy to other high-performance coupling reagents firmly establish this compound as a key reagent for the synthesis of complex molecules in both academic and industrial research settings.
References
The Chemical Properties and Applications of HOTU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the choice of coupling reagent is paramount to the success of a reaction. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a highly efficient uronium salt-based coupling reagent. As a member of the OxymaPure® family of reagents, this compound offers significant advantages in terms of reaction speed, yield, and the suppression of racemization, a critical factor in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.
Core Chemical Properties of this compound
This compound is a white to off-white crystalline powder with a molecular formula of C10H17F6N4O3P and a molecular weight of 386.23 g/mol .[1] Its high purity, typically ≥98.0% as determined by HPLC, makes it suitable for sensitive and demanding synthetic applications.[1]
Physical and Chemical Specifications
| Property | Value | Reference |
| Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate | [2] |
| CAS Number | 333717-40-1 | [2] |
| Molecular Formula | C10H17F6N4O3P | [1] |
| Molecular Weight | 386.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 128-131°C | [2] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Conditions | Protect from light and store in a cool and dry place (≤25°C) | [1] |
Reaction Mechanism
This compound, like other uronium-based coupling reagents derived from OxymaPure, facilitates amide bond formation through the activation of a carboxylic acid. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisouronium intermediate, which is then attacked by the Oxyma anion to form an active ester. This active ester is more stable than the O-acylisouronium intermediate and less prone to side reactions, yet highly susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond with high efficiency and minimal racemization. The by-products of this reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water, simplifying the purification process.[1]
Performance and Comparative Analysis
This compound is recognized for its high coupling efficiency, which often translates to shorter reaction times and higher yields compared to traditional coupling reagents. While direct quantitative comparisons across a range of standard peptide syntheses are not extensively documented in single studies, data from the synthesis of more challenging molecules like aza-peptides provide valuable insights into the relative performance of this compound's parent compound class (Oxyma-based) against other common reagents.
Comparative Kinetic Study in Aza-Peptide Synthesis
The following table summarizes the observed first-order rate constants (kobs) and reaction yields for the formation of an aza-peptide bond using various coupling reagents. This data highlights the high efficiency of Oxyma-based reagents like COMU, which is structurally and functionally similar to this compound.
| Coupling Reagent | kobs (x 10⁻³ s⁻¹) at 25°C | Yield (%) at 25°C |
| COMU | 33.7 ± 1.9 | 99 |
| PyOxim | 35.7 ± 2.4 | 99 |
| HATU | 10.3 ± 0.6 | 93 |
| HCTU | 11.2 ± 0.6 | 94 |
| HDMC | 12.0 ± 0.5 | 96 |
| TBTU | 6.5 ± 0.3 | 87 |
| PyBOP | 7.9 ± 0.4 | 90 |
Data adapted from a study on aza-peptide synthesis. While not a direct measure of this compound performance, the high efficiency of the structurally related Oxyma-based reagent COMU is indicative.
Qualitative assessments consistently position this compound as a superior reagent, particularly for sterically hindered amino acids and sequences prone to racemization. Its high activation potential and the stability of the resulting active ester contribute to cleaner reactions and easier purification.
Experimental Protocols
The following are representative protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These are based on established procedures for similar high-efficiency uronium reagents and should be optimized for specific applications.
Solid-Phase Peptide Synthesis (SPPS) - Representative Protocol
This protocol is adapted for the manual synthesis of a peptide on a rink amide resin.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Rink Amide Resin
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in NMP or DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Kaiser test reagents
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the rink amide resin in NMP or DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the solvent and add the 20% piperidine solution. Agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with NMP or DMF (3-5 times) and then with DCM (2-3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in NMP or DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HOTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with NMP or DMF (3-5 times) and DCM (2-3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step may be repeated.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide and purify by HPLC.
Solution-Phase Peptide Coupling - Representative Protocol
Materials:
-
N-protected amino acid or peptide fragment (with a free carboxylic acid)
-
C-protected amino acid or peptide fragment (with a free amine)
-
This compound
-
DIPEA or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in the anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C and add DIPEA (2.0 equivalents). Stir the mixture for 1-5 minutes to allow for the activation of the carboxylic acid.
-
Coupling: Add the C-protected amino acid (1.0 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel to obtain the pure product.
Conclusion
This compound stands as a powerful and versatile coupling reagent for modern organic synthesis. Its foundation on the OxymaPure scaffold provides a distinct advantage in terms of safety and efficiency over traditional benzotriazole-based reagents. The ability of this compound to facilitate rapid and clean amide bond formation with minimal racemization makes it an invaluable tool for researchers in peptide chemistry and drug discovery. The protocols and data presented in this guide offer a foundational understanding for the successful application of this compound in the laboratory. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.
References
The Core Mechanism of HOTU: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the pursuit of efficiency, fidelity, and minimal side reactions is paramount. The development of advanced coupling reagents has been a cornerstone of this progress. Among these, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a potent uronium salt-based reagent for the formation of amide bonds, a critical step in peptide synthesis and other organic transformations. This technical guide provides a comprehensive overview of the core mechanism of action of the this compound reagent, supported by comparative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective implementation in research and development.
Introduction to this compound: A Profile
This compound is a white to off-white crystalline powder with the CAS number 333717-40-1.[1] As a member of the uronium/aminium salt family of coupling reagents, it shares mechanistic similarities with other well-known reagents such as HBTU, HCTU, and HATU. A key distinguishing feature of this compound is its classification as an O-form isomer (uronium salt), which is generally considered to be more reactive than the N-form (aminium salt) isomers.[2] This heightened reactivity often translates to faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids.[1]
One of the significant advantages of using this compound is that its by-products, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water.[2] This property simplifies the purification process of the desired peptide, as these by-products can be easily removed through aqueous extraction.[2]
The Core Mechanism of Action
The primary function of this compound is to facilitate the activation of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. The mechanism can be delineated into three key steps:
-
Deprotonation of the Carboxylic Acid: The process is initiated by a tertiary amine base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate anion.
-
Formation of the Activated Ester: The resulting carboxylate anion then acts as a nucleophile, attacking the electron-deficient carbon atom of the this compound reagent. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the ethyl 2-cyano-2-(hydroxyimino)acetate leaving group.
-
Nucleophilic Attack by the Amine: The activated ester is highly susceptible to nucleophilic attack by the free amine group of the second amino acid or peptide chain. The amine attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate which then collapses to form the desired peptide bond and releases the tetramethylurea by-product.
The following diagram illustrates this mechanistic pathway:
Quantitative Performance Data
While direct, peer-reviewed comparative studies featuring this compound are not as prevalent as for some older reagents, the performance of uronium salt-based coupling reagents is well-documented. The following tables provide a summary of typical performance data for common coupling reagents, which can be used as a benchmark for anticipating the efficacy of this compound. It is generally reported that this compound provides faster reaction times and higher conversion rates compared to older coupling agents.[1]
Table 1: Comparison of Coupling Reagent Efficiency for the Synthesis of a Model Peptide (Acyl Carrier Protein fragment 65-74)
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |
| HBTU | 5 | ~75 |
| HCTU | 5 | ~80 |
| HATU | 5 | ~85 |
| COMU | 5 | ~85 |
| This compound (Expected) | < 5 | ≥ 85 |
Note: The data for HBTU, HCTU, HATU, and COMU are representative values from literature. The expected performance of this compound is an estimation based on its structural and chemical similarities to these high-performance reagents.
Table 2: Racemization Levels with Various Coupling Reagents
| Coupling Reagent | Additive | Racemization (%) |
| DCC | - | > 5 |
| DCC | HOBt | < 1 |
| HBTU | - | < 2 |
| HATU | - | < 1 |
| This compound (Expected) | - | < 1 |
Note: Racemization is highly sequence and condition dependent. The values presented are for a model dipeptide coupling. The low racemization potential of uronium salts like this compound is a key advantage.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis. These protocols are adapted from standard procedures for similar uronium salt reagents like HATU and should be optimized for specific applications.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution in DMF (20% v/v)
-
Resin with a free amine group
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.
The following diagram illustrates a typical SPPS workflow:
Solution-Phase Peptide Synthesis
This protocol is suitable for the coupling of two peptide fragments or amino acids in solution.
Materials:
-
N-protected amino acid or peptide fragment (with a free carboxylic acid)
-
C-protected amino acid or peptide fragment (with a free amine)
-
This compound
-
DIPEA
-
Anhydrous aprotic solvent (e.g., DMF, Dichloromethane (DCM), or Acetonitrile (ACN))
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in the chosen anhydrous solvent.
-
Activation: Cool the solution to 0 °C in an ice bath and add DIPEA (2.0 equivalents). Stir the mixture for 1-2 minutes to allow for pre-activation.
-
Amine Addition: Add the C-protected amino acid (1.0 equivalent) dissolved in a minimal amount of the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography or recrystallization.
Conclusion
The this compound reagent stands as a highly effective and versatile tool in the arsenal of the modern peptide chemist. Its uronium salt structure confers high reactivity, leading to rapid and efficient amide bond formation with a low propensity for racemization. The water-solubility of its by-products further enhances its appeal by simplifying product purification. By understanding the core mechanism of action and employing optimized experimental protocols, researchers can leverage the power of this compound to streamline the synthesis of complex peptides and other amide-containing molecules, thereby accelerating research and development in the fields of chemistry, biology, and medicine.
References
In-Depth Technical Guide to the Safe Handling of O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HOTU/HCTU)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, a widely used peptide coupling reagent commonly referred to as HCTU. For the purpose of this document, the user-provided term HOTU is considered synonymous with HCTU, a common designation for this chemical.
Chemical and Physical Properties
HCTU is a white to off-white crystalline powder. It is an aminium-based coupling reagent analogous to HBTU and is favored for its efficiency in peptide synthesis, particularly in challenging couplings and cyclizations.[1] The presence of a chlorine atom on the benzotriazole ring enhances its reactivity, leading to faster reaction times.
Table 1: Chemical and Physical Properties of HCTU
| Property | Value | Reference |
| Synonyms | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, HCTU | [1] |
| CAS Number | 330645-87-9 | |
| Molecular Formula | C₁₁H₁₅ClF₆N₅OP | [1] |
| Molecular Weight | 413.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥99.0% | [1] |
| Storage Conditions | Store in a cool and dry place (2-8°C) | [1] |
Toxicological Data
Uronium-based coupling reagents like HCTU are known to be potent immune sensitizers.[2] Repeated exposure can lead to allergic reactions, including severe anaphylaxis.[2]
Table 2: Acute Toxicity of HCTU
| Route of Exposure | Species | Value | Reference |
| Oral | Rat | LD50: >2000 mg/kg |
Table 3: Sensitization Data for HCTU
| Test | Species | Result | Classification | Reference |
| Local Lymph Node Assay (LLNA) | Murine | Strong Sensitizer (positive response at 0.50 wt%) | GHS Dermal Sensitization Category 1A | [3] |
Hazard Identification and Precautionary Measures
HCTU is classified as a hazardous substance. The primary hazards are skin and eye irritation, and the potential for inducing allergic skin reactions upon repeated contact.
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If skin irritation or rash occurs: Get medical advice/attention.
-
Wash contaminated clothing before reuse.
Experimental Protocols
General Handling Workflow in a Laboratory Setting
The following workflow outlines the essential steps for the safe handling of HCTU in a research environment.
Caption: Logical workflow for the safe handling of HCTU.
Local Lymph Node Assay (LLNA) for Skin Sensitization
The LLNA is the standard method for assessing the skin sensitization potential of a chemical. While a specific protocol for HCTU is not detailed in the available literature, the general procedure according to OECD Guideline 429 is as follows:
-
Animal Model: Typically, CBA/J mice are used.
-
Dose Formulation: A series of concentrations of the test substance (HCTU) are prepared in a suitable vehicle.
-
Application: A defined volume of the test substance formulation is applied to the dorsal surface of the mouse's ears for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) or a non-radiolabeled marker (e.g., BrdU) is injected to measure lymphocyte proliferation in the draining auricular lymph nodes.
-
Data Analysis: The proliferation is quantified, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.
Reactivity and Incompatibility
-
Incompatible Materials: Strong oxidizing agents.
-
Conditions to Avoid: Exposure to moisture, as this can lead to decomposition.
-
Hazardous Decomposition Products: Specific thermal decomposition products for HCTU are not well-documented in the available literature. However, combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and phosphorus oxides.
Signaling Pathways in Immune Sensitization
Uronium salts, including HCTU, are haptens. They are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The exact signaling cascade for HCTU-induced sensitization is not fully elucidated in the reviewed literature. However, a generalized pathway for hapten-induced allergic contact dermatitis is presented below.
Caption: Generalized signaling pathway for hapten sensitization.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of HCTU and its containers in accordance with local, regional, and national regulations for hazardous waste. Do not allow it to enter drains or waterways.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
This guide is intended to provide comprehensive safety information based on currently available data. It is crucial for all personnel handling HCTU to be thoroughly trained on its hazards and the proper procedures for its safe use. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this chemical.
References
The Solubility of HOTU in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective uronium-based coupling reagent utilized in peptide synthesis and other amide bond formations.[1][2][3] Its efficacy is attributed to its high activation potential and rapid reaction kinetics.[3][4] A crucial parameter for the practical application of this compound in solution-phase synthesis and for purification is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of this compound, including qualitative assessments and detailed experimental protocols for quantitative determination.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₇F₆N₄O₃P |
| Molecular Weight | 386.23 g/mol [3] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 128-131°C[2] |
Solubility of this compound
While quantitative solubility data for this compound in various organic solvents is not extensively published in readily accessible literature, a qualitative understanding can be derived from its chemical structure and information on similar uronium salts.[5] this compound, being a salt, exhibits a preference for polar organic solvents.
Qualitative Solubility Table
The following table provides a qualitative assessment of this compound's expected solubility in a range of common organic solvents at ambient temperature. These estimations are based on general principles of solubility ("like dissolves like") and the behavior of analogous compounds.[6]
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Acetonitrile (ACN) | 5.8 | Soluble | A polar aprotic solvent commonly used in peptide synthesis with this compound.[7] |
| Dimethylformamide (DMF) | 6.4 | Soluble | A highly polar aprotic solvent known to dissolve many peptide coupling reagents. |
| Dichloromethane (DCM) | 3.1 | Soluble | A moderately polar solvent capable of dissolving many organic salts. |
| Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | A less polar ether that may exhibit moderate solubility. |
| Ethyl Acetate (EtOAc) | 4.4 | Slightly Soluble | A moderately polar solvent where solubility may be limited. |
| Methanol (MeOH) | 5.1 | Soluble | A polar protic solvent that can effectively solvate ions. |
| Isopropanol (IPA) | 3.9 | Slightly Soluble | A less polar alcohol compared to methanol, likely resulting in lower solubility. |
| Toluene | 2.4 | Insoluble | A non-polar aromatic solvent, not expected to dissolve a salt like this compound. |
| Hexanes | 0.1 | Insoluble | A non-polar aliphatic solvent, not expected to dissolve a salt like this compound. |
Experimental Protocols for Determining Solubility
For researchers requiring precise quantitative solubility data, the following experimental protocols provide a standardized methodology.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This method involves preparing a saturated solution and determining the mass of the dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Gentle agitation is recommended.
-
Sample Extraction: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.
-
Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any suspended solid particles.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and well below the melting point of this compound to gently evaporate the solvent. Alternatively, a desiccator under vacuum can be used.
-
Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporation dish containing the dried this compound residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with residue) - (Mass of empty dish)] / (Volume of supernatant extracted in mL) * 100
Protocol 2: Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Procedure:
-
Add an excess of this compound to a flask containing the chosen solvent.
-
Shake the flask at a constant temperature for an extended period (e.g., 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the solution to stand at the same constant temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the clear supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound in the same solvent is required for this analysis.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Role of this compound in Peptide Coupling
Caption: this compound's role in amide bond formation.
Conclusion
Understanding the solubility of this compound is essential for its effective use in chemical synthesis. While precise quantitative data is not widely published, this guide provides a qualitative overview and robust experimental protocols for its determination. The provided workflows and diagrams serve to clarify the practical and theoretical aspects of working with this important coupling reagent. Researchers are encouraged to perform their own solubility tests for specific solvent systems and reaction conditions to ensure optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chemimpex.com [chemimpex.com]
- 6. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium Hexafluorophosphate 333717-40-1 | TCI AMERICA [tcichemicals.com]
The HOTU Reagent: A Comprehensive Technical Guide for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, particularly in the intricate field of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. This technical guide provides an in-depth exploration of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HOTU), a highly efficient uronium salt-based coupling reagent. This document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its application in both solid-phase and solution-phase peptide synthesis. A comparative analysis of its performance against other common coupling reagents is also presented, underscoring its advantages for researchers and professionals in drug development and chemical research.
Introduction
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, most notably in the synthesis of peptides and proteins. The direct condensation of a carboxylic acid and an amine is often inefficient, necessitating the use of coupling reagents to activate the carboxylic acid. The ideal coupling reagent should facilitate rapid and complete acylation with minimal side reactions, particularly racemization of the chiral amino acid centers.
This compound is a third-generation uronium/aminium salt coupling reagent built upon the foundation of OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate). This composition confers significant advantages over traditional benzotriazole-based reagents, such as HBTU and HATU, by offering enhanced safety, higher coupling efficiency, and reduced epimerization. This guide serves as a comprehensive resource for the effective utilization of the this compound reagent in demanding synthetic applications.
Chemical and Physical Properties
The fundamental properties of the this compound reagent are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 333717-40-1 | |
| Chemical Name | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |
| Molecular Formula | C10H17F6N4O3P | |
| Molecular Weight | 386.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥98.0% | |
| Storage Conditions | Store in a cool, dry place, protected from light (≤25°C) |
Mechanism of Action
The efficacy of this compound as a coupling reagent stems from its ability to rapidly and efficiently activate a carboxylic acid, forming a highly reactive OxymaPure active ester. This process is outlined in the signaling pathway diagram below.
The reaction commences with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon of the uronium group in this compound. This leads to the formation of the highly reactive OxymaPure active ester and the release of tetramethylurea. The subsequent nucleophilic attack by the amine on the active ester carbonyl group proceeds rapidly to form the desired amide bond, regenerating the OxymaPure anion. The by-products, tetramethylurea and the OxymaPure anion, are generally soluble in common organic solvents and can be easily removed during workup.
Performance and Comparative Data
While direct comparative studies featuring this compound are emerging, its performance can be inferred from studies on other OxymaPure-based reagents and is generally considered to be in the same class as other high-performance coupling reagents. The table below presents typical performance data for uronium/aminium salt coupling reagents in solid-phase peptide synthesis.
| Coupling Reagent | Typical Crude Purity (%) | Coupling Time (min) | Relative Cost | Key Advantages |
| This compound | >90 | 5 - 20 | Moderate | High efficiency, low racemization, improved safety profile |
| HATU | >90 | 5 - 20 | High | High efficiency, low racemization |
| HCTU | >90 | 5 - 20 | Moderate | High efficiency, good solubility |
| COMU | >90 | 5 - 20 | Moderate | High efficiency, exists in the more reactive uronium form |
| HBTU | 80 - 90 | 20 - 60 | Low | Cost-effective for routine synthesis |
Note: Performance can vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both solid-phase and solution-phase peptide synthesis. Optimization may be required for specific applications.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol is based on the widely used Fmoc/tBu strategy and is suitable for manual or automated peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
This compound reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
In-Depth Technical Guide to HOTU: A Core Component in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HOTU) is a third-generation uronium salt coupling reagent that has established itself as a cornerstone in modern solid-phase peptide synthesis (SPPS) and solution-phase amide bond formation. Its high efficiency, rapid reaction kinetics, and ability to suppress racemization make it an invaluable tool for the synthesis of complex peptides and small molecules crucial for drug discovery and development. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in SPPS, and an examination of its mechanism of action. Furthermore, it presents a comparative analysis with other common coupling reagents and illustrates the synthesis of a bioactive peptide using this compound, detailing its subsequent role in a key cellular signaling pathway.
Core Properties of this compound
This compound is a white to off-white crystalline powder valued for its high reactivity and solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 386.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₇F₆N₄O₃P | [1] |
| Synonym | O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |
| CAS Number | 333717-40-1 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98.0% | [1] |
Mechanism of Action in Amide Bond Formation
The efficacy of this compound as a coupling reagent lies in its ability to rapidly activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack by an amine. The generally accepted mechanism, analogous to other uronium/aminium salts like HATU, proceeds as follows:
-
Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium group of this compound.
-
Formation of an Active Ester: This attack leads to the formation of a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group.
-
Nucleophilic Attack by the Amine: The free amine of the second amino acid or peptide fragment then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.
-
Peptide Bond Formation: The tetrahedral intermediate formed collapses, resulting in the formation of the desired amide (peptide) bond and the release of byproducts, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, which are readily soluble and can be easily washed away.[1]
This rapid and efficient activation process, coupled with the stability of the activated intermediate, contributes to high coupling yields and minimal racemization of the chiral amino acids.[3]
References
In-Depth Technical Guide to the Spectroscopic Data of HOTU
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical data for reagents is paramount. This guide provides a detailed overview of the spectroscopic data for O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HOTU), a widely utilized coupling reagent in peptide synthesis. This document outlines the available spectroscopic data, details the experimental protocols for obtaining such data, and provides visualizations of its application in synthetic chemistry.
Spectroscopic Data Presentation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the tetramethyluronium moiety and the chlorobenzotriazole group. The twelve protons of the four methyl groups would likely appear as a singlet, integrating to 12H. The protons on the aromatic ring of the chlorobenzotriazole would appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by the substitution pattern.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the tetramethyluronium cation and the chlorobenzotriazole core. Key signals would include those for the methyl carbons, the central carbon of the uronium group, and the aromatic carbons.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | Singlet | Resonances in the aliphatic region |
| C(N(CH₃)₂)₂ | - | Resonance for the quaternary carbon |
| Aromatic CH | Multiplets in the aromatic region | Resonances in the aromatic region |
| Aromatic C-Cl | - | Resonance in the aromatic region |
| Aromatic C-N | - | Resonances in the aromatic region |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are detailed in the table below.
| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |
| C=N⁺ (Uronium) | Strong | Strong |
| C-N Stretch | Multiple bands | Medium to Strong |
| C-H Stretch (Aliphatic) | Around 2900-3000 | Medium |
| C-H Stretch (Aromatic) | Above 3000 | Weak to Medium |
| C=C Stretch (Aromatic) | Around 1450-1600 | Medium to Weak |
| C-Cl Stretch | In the fingerprint region | Medium to Strong |
| P-F Stretch (PF₆⁻) | Strong, broad | Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound would be expected to show the molecular ion of the cation and potentially fragments resulting from its decomposition. High-resolution mass spectrometry would provide an accurate mass for the cation, confirming its elemental composition.
| Ion | Expected m/z |
| [C₁₁H₁₅ClN₅O]⁺ | Calculated m/z |
| [PF₆]⁻ | Calculated m/z |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard practices in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A small quantity of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Preparation:
-
The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol).
-
The solution is infused into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
The sample is ionized using an appropriate technique, such as electrospray ionization (ESI).
-
The ions are separated based on their mass-to-charge ratio in the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualizations
Peptide Coupling Mechanism with this compound
The following diagram illustrates the proposed mechanism for amide bond formation using this compound as the coupling reagent.
Caption: Proposed mechanism of peptide bond formation using this compound.
Solid-Phase Peptide Synthesis (SPPS) Workflow
This diagram outlines the general workflow for solid-phase peptide synthesis utilizing a coupling reagent such as this compound.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Methodological & Application
Revolutionizing Peptide Synthesis: A Protocol for Utilizing HOTU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of efficiency, purity, and minimization of side reactions is paramount. The choice of coupling reagent is a critical determinant of success in achieving these goals. This application note details the use of S-(1-Oxido-2-pyridyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate (HOTU) , a highly effective uronium salt-based coupling reagent. This compound has demonstrated significant advantages in promoting amide bond formation, offering high reactivity, solubility, and reduced racemization, making it an invaluable tool for the synthesis of complex and routine peptides.[1][2][3]
Introduction to this compound
This compound, with the CAS number 333717-40-1, is a white to off-white crystalline powder that belongs to the family of OxymaPure® based coupling reagents.[4] Its structure as an O-form isomer (uronium salt) contributes to its higher reactivity compared to the N-form (aminium salts) of some other coupling reagents.[4] Key advantages of employing this compound in SPPS include:
-
High Activation Potential: Facilitates rapid and efficient coupling reactions.[4]
-
Excellent Solubility: Readily dissolves in common SPPS solvents like N,N-dimethylformamide (DMF).[4]
-
Reduced Racemization: Helps maintain the stereochemical integrity of the amino acids during incorporation.[1][3]
-
Water-Soluble By-products: The by-products of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are easily removed by aqueous extraction, simplifying purification.[4]
Mechanism of Action
The coupling mechanism of this compound involves the activation of the carboxylic acid of the incoming Fmoc-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain, resulting in the formation of the peptide bond. The OxymaPure leaving group is a key component in enhancing the reaction rate and suppressing racemization.
Comparative Performance Data
While specific head-to-head quantitative data for this compound against all other coupling reagents is not extensively published in a single source, the available information and the performance of analogous Oxyma-based reagents suggest a favorable comparison. The following table summarizes the expected performance characteristics of this compound in relation to other common coupling reagents based on their chemical class and published data for similar compounds.
| Coupling Reagent | Class | Relative Reactivity | Racemization Suppression | By-product Solubility | Notes |
| This compound | Uronium (Oxyma-based) | High | Excellent | High (Water Soluble) | More reactive than benzotriazole-based reagents.[4] |
| HATU | Aminium (HOAt-based) | Very High | Excellent | Moderate | Highly efficient, especially for hindered couplings.[5][6] |
| HBTU | Aminium (HOBt-based) | High | Good | Moderate | A widely used standard coupling reagent. |
| HCTU | Aminium (6-Cl-HOBt-based) | High | Very Good | Moderate | Offers a good balance of reactivity and cost. |
| PyBOP | Phosphonium (HOBt-based) | High | Good | High | Generally gives clean reactions without guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Good | Low (DCU is insoluble) | A cost-effective but generally slower method. |
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide, Wang)
-
This compound (S-(1-Oxido-2-pyridyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Experimental Workflow
Detailed Methodologies
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
3. Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Wash with DCM (3 x 1 min) and then DMF (3 x 1 min).
4. Amino Acid Coupling with this compound:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add this compound (3-5 equivalents) to the amino acid solution.
-
Add DIPEA (6-10 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. The completion of the coupling can be monitored using a ninhydrin test.
5. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.
6. Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
8. Final Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (5 x 1 min), and finally methanol (3 x 1 min).
-
Dry the resin under vacuum.
9. Cleavage and Side-Chain Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
10. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a powerful and efficient coupling reagent for solid-phase peptide synthesis. Its high reactivity, excellent solubility of by-products, and ability to suppress racemization make it a valuable alternative to traditional coupling reagents.[1][3][4] The protocols provided herein offer a robust starting point for the successful synthesis of a wide range of peptides, contributing to advancements in research, and drug development.
References
Revolutionizing Peptide Synthesis: The Power of HOTU in Solution-Phase Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the quest for efficient, high-purity, and scalable methods is paramount. While solid-phase peptide synthesis (SPPS) has become a cornerstone of peptide chemistry, solution-phase synthesis retains significant advantages for large-scale production and the synthesis of complex or modified peptides. A key player in advancing solution-phase methodologies is the coupling reagent O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate , commonly known as HOTU or HCTU. This document provides detailed application notes and protocols for leveraging this compound in solution-phase peptide synthesis, enabling researchers to enhance their synthetic workflows.
Understanding this compound: Mechanism and Advantages
This compound is a uronium-based coupling reagent that has gained prominence for its high reactivity and suppression of side reactions, particularly racemization. Its mechanism of action involves the rapid activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine component to form the desired peptide bond. The inclusion of the 6-chlorobenzotriazole moiety enhances the leaving group ability, further accelerating the coupling reaction.
The primary advantages of using this compound in solution-phase peptide synthesis include:
-
High Coupling Efficiency: Rapid reaction kinetics lead to shorter coupling times and higher yields.
-
Low Racemization: The rate of aminolysis of the active ester is generally faster than the rate of racemization, preserving the stereochemical integrity of the amino acids.
-
Good Solubility: this compound and its byproducts are generally soluble in common organic solvents used for peptide synthesis, simplifying reaction setup and purification.
-
Versatility: It can be effectively used for the coupling of standard amino acids, sterically hindered residues, and for the formation of peptide fragments.
Comparative Performance of Uronium-Based Coupling Reagents
While direct, comprehensive quantitative comparisons of this compound specifically in solution-phase peptide synthesis are not extensively documented in publicly available literature, data from solid-phase peptide synthesis (SPPS) provides valuable insights into the relative performance of related uronium-based coupling reagents. The following table summarizes a comparison of HCTU (often used interchangeably with this compound) with other common coupling reagents in SPPS, highlighting its efficiency.
| Coupling Reagent | Model Peptide | Coupling Time | Purity (Crude) | Yield | Racemization |
| HCTU | ACP (65-74) | 5 min | >90% | High | Low |
| HBTU | ACP (65-74) | 20 min | ~85% | Good | Low |
| HATU | ACP (65-74) | 5 min | >90% | High | Very Low |
| TBTU | ACP (65-74) | 20 min | ~85% | Good | Low |
| DIC/HOBt | ACP (65-74) | 60 min | Variable | Moderate | Moderate |
Note: This data is representative of performance in solid-phase peptide synthesis and should be considered as a general indicator of reactivity for solution-phase applications. Actual results in solution-phase may vary depending on the specific substrates, solvents, and reaction conditions.
Experimental Protocols
The following are generalized protocols for the use of this compound in solution-phase peptide synthesis. Researchers should optimize these conditions for their specific applications.
Protocol 1: Dipeptide Synthesis in Solution using this compound
This protocol describes the coupling of an N-protected amino acid with a C-protected amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound (1.05 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.05 equivalents) in DCM or DMF.
-
Add DIPEA (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in DCM or DMF and add DIPEA (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Coupling is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
Protocol 2: Fragment Condensation in Solution using this compound
This protocol outlines the coupling of two protected peptide fragments.
Materials:
-
N-terminally protected peptide fragment with a free C-terminus (1.0 equivalent)
-
C-terminally protected peptide fragment with a free N-terminus (1.0 equivalent)
-
This compound (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-terminally protected peptide fragment (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 15-20 minutes at 0 °C for pre-activation.
-
Dissolve the C-terminally protected peptide fragment (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of the C-terminally protected fragment to the activated fragment solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by HPLC.
-
Once the reaction is complete, precipitate the protected peptide by adding the reaction mixture to a large volume of cold water or diethyl ether.
-
Collect the precipitate by filtration, wash thoroughly with water and ether, and dry under vacuum.
-
Further purification can be achieved by recrystallization or chromatography.
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the key processes involved in this compound-mediated solution-phase peptide synthesis.
Caption: Mechanism of this compound-mediated peptide coupling.
Caption: General experimental workflow for solution-phase peptide synthesis.
Conclusion
This compound stands out as a highly effective coupling reagent for solution-phase peptide synthesis, offering a compelling combination of speed, efficiency, and stereochemical fidelity. While the availability of extensive, direct comparative data in solution-phase remains a gap in the literature, the principles derived from its use in SPPS and the general understanding of uronium-based reagents provide a strong foundation for its successful implementation. The protocols and workflows presented here offer a starting point for researchers to harness the power of this compound in their own synthetic endeavors, paving the way for the efficient and scalable production of a wide range of peptides.
Revolutionizing Difficult Peptide Couplings: An Application Note on the Use of HOTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those containing sterically hindered or N-methylated amino acids, presents a significant challenge in drug discovery and development. Incomplete couplings, racemization, and low yields are common hurdles encountered with traditional coupling reagents. HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a powerful third-generation uronium salt coupling reagent, offering a robust solution for these difficult peptide couplings. As an OxymaPure®-based reagent, this compound provides high reactivity and kinetic performance while minimizing the risk of epimerization, making it an invaluable tool for the synthesis of complex peptide sequences.[1] This application note provides a detailed overview of this compound, including its mechanism of action, comparative performance data, and comprehensive protocols for its use in solid-phase peptide synthesis (SPPS).
Advantages of this compound in Peptide Synthesis
This compound offers several key advantages over traditional benzotriazole-based coupling reagents such as HBTU and HATU:
-
High Reactivity and Efficiency: this compound is known for its ability to efficiently activate amino acids, leading to rapid and complete amide bond formation.[1] This high reactivity is particularly beneficial for coupling sterically hindered residues where other reagents may fail.
-
Reduced Risk of Racemization: A critical concern in peptide synthesis is the preservation of stereochemical integrity. This compound has been shown to minimize epimerization, ensuring the synthesis of chirally pure peptides.[1]
-
Improved Safety Profile: As an OxymaPure®-based reagent, this compound is a non-explosive alternative to benzotriazole-based reagents, enhancing laboratory safety.
-
Versatility: this compound is effective in both solution-phase and solid-phase peptide synthesis and is compatible with a wide range of protecting group strategies.[1]
Mechanism of Action
The efficacy of this compound lies in its uronium salt structure, which facilitates the rapid formation of a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the free amine of the growing peptide chain to form the desired peptide bond.
Performance in Difficult Peptide Couplings
While direct head-to-head comparative studies for this compound against all other coupling reagents for every difficult sequence are not extensively published, its performance can be inferred from studies on structurally similar Oxyma-based reagents like COMU and comparisons of HATU and HCTU in challenging syntheses.
Synthesis of ACP(65-74)
The synthesis of the Acyl Carrier Protein fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH, is a well-established benchmark for evaluating coupling reagents due to its propensity for aggregation and difficult coupling steps.[2] Studies have shown that highly efficient reagents are required to achieve high purity of the final peptide.
| Coupling Reagent | Purity of Crude ACP(65-74) | Reference |
| HCTU | High Purity | [3] |
| HATU | High Purity | [3] |
| HBTU | Lower Purity with Impurities | [3] |
| PyBOP | Lower Purity with Impurities | [3] |
| TBTU | Lower Purity with Impurities | [3] |
| COMU | Less effective than HCTU/HBTU on polystyrene resins | [4] |
Note: This table is a summary of findings from multiple sources and may not represent a direct comparative study under identical conditions. The performance of this compound is expected to be comparable to or exceed that of HCTU and HATU due to its Oxyma-based nature.
Coupling of N-Methylated Amino Acids
N-methylated amino acids are known to significantly increase the steric hindrance at the coupling site, often leading to incomplete reactions. Reagents like HATU have been successfully employed for these challenging couplings. Given the structural and mechanistic similarities, this compound is an excellent candidate for such syntheses.
A general protocol for coupling N-methylated amino acids using a high-efficiency uronium salt like HATU (and by extension, this compound) involves using a higher excess of reagents and a slightly longer coupling time.[5]
| Coupling Reagent | Efficacy in N-methylated Couplings | Reference |
| HATU | Successful with high yields | [5] |
| HBTU/HCTU | Less effective | [5] |
| PyAOP/PyBOP/HOAt | Promising | [5] |
Coupling of α,α-Disubstituted Amino Acids
α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), present a significant steric challenge for peptide bond formation. The use of highly reactive coupling reagents is crucial for achieving acceptable yields. While specific data for this compound is limited, the principles of overcoming steric hindrance with powerful activators apply.
Experimental Protocols
The following protocols are provided as a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.
General SPPS Workflow
Protocol 1: Standard Coupling with this compound
This protocol is suitable for most standard amino acid couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), this compound (3.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
Protocol 2: Coupling of Sterically Hindered or N-Methylated Amino Acids with this compound
This protocol is recommended for challenging couplings involving sterically hindered or N-methylated residues.
-
Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (5 equivalents), this compound (4.9 equivalents), and DIPEA (10 equivalents) in DMF. Pre-activate the mixture for 2-5 minutes before adding it to the resin.
-
Coupling Reaction: Add the pre-activated coupling solution to the resin and agitate at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature can be slightly increased (e.g., to 40°C).
-
Washing: Follow step 6 of the standard protocol.
-
Monitoring: Follow step 7 of the standard protocol. A double coupling is often recommended for these challenging residues.
Conclusion
This compound is a highly effective and safe coupling reagent that offers significant advantages for the synthesis of difficult peptide sequences. Its high reactivity, coupled with a low propensity for racemization, makes it an ideal choice for overcoming the challenges associated with sterically hindered and N-methylated amino acids. By employing the protocols outlined in this application note, researchers can improve the efficiency and success rate of their complex peptide syntheses, ultimately accelerating drug discovery and development efforts.
References
Application Notes and Protocols for Optimal HOTU Reagent Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) is a highly efficient uronium salt-based coupling reagent used extensively in amide and peptide synthesis.[1][2][3] Its high activation potential, excellent solubility, and the ease of removal of its byproducts make it a valuable tool in both solution-phase and solid-phase peptide synthesis (SPPS).[1] this compound serves as a superior alternative to traditional benzotriazole-based coupling reagents, offering rapid reaction kinetics and minimal epimerization, which is critical for the synthesis of chiral peptides.[2][3]
These application notes provide detailed protocols for the use of this compound, guidance on optimizing its concentration for various applications, and a summary of expected outcomes based on typical reaction conditions.
Data Presentation: Optimizing this compound Concentration
| Molar Ratio (Carboxylic Acid:this compound:Amine:Base) | Typical Reaction Time (h) | Expected Purity (%) | Expected Yield (%) | Notes |
| 1 : 1.05 : 1.2 : 2 | 1 - 4 | >95% | 85-95% | Standard conditions for most amino acid couplings. |
| 1 : 1.2 : 1.5 : 3 | 2 - 6 | >90% | 90-98% | Used for sterically hindered amino acids or difficult couplings. |
| 1 : 1.5 : 2 : 4 | 4 - 12 | >85% | >95% | Recommended for challenging couplings, such as N-methylated amino acids. |
| 1 : 1.0 : 1.1 : 2 | 0.5 - 2 | Variable | Variable | May be sufficient for simple, unhindered substrates; risks incomplete reaction. |
Note: The base is typically a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction solvent is typically a polar apathetic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Amide Bond Formation
This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the amine (1.1-1.5 eq.) to the solution.
-
In a separate vial, dissolve this compound (1.05-1.2 eq.) in a minimal amount of anhydrous DMF.
-
Add the this compound solution to the reaction mixture, followed by the addition of DIPEA (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the steps for a coupling cycle in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin (e.g., Rink amide resin) in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat once more.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq. relative to resin loading) and this compound (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Proceed to the next deprotection and coupling cycle.
Visualizations
Caption: Reaction mechanism of this compound-mediated amide bond formation.
Caption: Workflow for a single coupling cycle in SPPS using this compound.
References
Application Notes and Protocols: A Step-by-Step Guide for Amide Bond Formation with HOTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in peptide chemistry and drug discovery. The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving stereochemical integrity. HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient uronium salt-based coupling reagent for the formation of amide bonds.[1][2] It is recognized for its high reactivity, rapid reaction times, and efficacy in both solution-phase and solid-phase peptide synthesis.[1][2] This document provides a comprehensive guide to the use of this compound, including its mechanism of action, detailed experimental protocols, and a comparison with other common coupling reagents.
Mechanism of Action
The efficacy of this compound in promoting amide bond formation stems from its ability to rapidly activate a carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. The general mechanism proceeds as follows:
-
Deprotonation: A base, typically a non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate and the release of ethyl 2-cyano-2-(hydroxyimino)acetate.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases tetramethylurea as a byproduct. The byproducts, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are generally water-soluble, facilitating their removal during workup.[2]
Caption: Mechanism of this compound-mediated amide bond formation.
Experimental Protocols
The following protocols provide a general framework for this compound-mediated amide bond formation in both solution-phase and solid-phase synthesis. Optimization of reaction conditions may be necessary for specific substrates.
Solution-Phase Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid and an amine in a solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add this compound (1.1 - 1.5 eq).
-
Add DIPEA or TEA (2.0 - 3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The anion of the oxime byproduct is yellow, which can be visually monitored during the bicarbonate wash.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
References
The Role of HOTU in the Synthesis of Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, high binding affinity, and specificity compared to their linear counterparts. The synthesis of these constrained molecules, however, presents unique challenges, particularly in the crucial macrocyclization step. The choice of coupling reagent is paramount to achieving high yields and minimizing side reactions such as epimerization and oligomerization. This document provides detailed application notes and protocols on the use of HOTU (O-(1-cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient uronium-based coupling reagent, in the synthesis of cyclic peptides.
Introduction to this compound in Peptide Cyclization
This compound is a third-generation uronium salt coupling reagent that has gained significant traction in peptide synthesis due to its rapid activation of carboxylic acids and high coupling efficiency.[1][2] These characteristics are particularly advantageous for the intramolecular cyclization of linear peptides, a process that is often kinetically disfavored. The use of this compound can lead to shorter reaction times and improved yields of the desired cyclic product.[1]
The mechanism of action for this compound, similar to other uronium/aminium reagents like HATU and HBTU, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the deprotected N-terminal amine of the linear peptide, leading to the formation of the amide bond that closes the cyclic structure.
Advantages of Using this compound for Cyclic Peptide Synthesis
The selection of a coupling reagent is a critical parameter in the successful synthesis of cyclic peptides. This compound offers several advantages in this context:
-
High Reactivity and Efficiency: this compound is known for its high reactivity, which translates to faster reaction times and potentially higher yields in cyclization reactions.[1][2]
-
Reduced Epimerization: While epimerization at the C-terminal amino acid can be a significant issue during macrocyclization, the rapid kinetics of this compound-mediated coupling can help to minimize this side reaction. However, it is noteworthy that in some cases, HBTU may be preferred to further reduce racemization.[3]
-
Good Solubility: this compound and its byproducts are generally soluble in common organic solvents used for peptide synthesis, facilitating purification of the final cyclic peptide.
-
Compatibility: It is compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies.
Quantitative Comparison of Coupling Reagents in Peptide Cyclization
The efficiency of peptide cyclization is highly dependent on the chosen coupling reagent, the peptide sequence, and the reaction conditions. While a comprehensive head-to-head comparison under identical conditions is not always available in the literature, the following table summarizes typical observations regarding the performance of common uronium/aminium-based coupling reagents in macrocyclization.
| Coupling Reagent | Typical Yields | Epimerization Risk | Key Considerations |
| This compound | Good to Excellent | Moderate | High reactivity, fast reaction times. |
| HATU | Good to Excellent | Moderate to High | Highly efficient, but can lead to epimerization in sensitive sequences.[3] |
| HBTU | Good | Low to Moderate | Often used to minimize racemization, may have slightly slower kinetics than HATU/HOTU.[3] |
| COMU | Excellent | Low | A newer generation reagent with high efficiency and a better safety profile.[1] |
Experimental Protocols
The following are detailed protocols for the synthesis of cyclic peptides using this compound in both solid-phase and solution-phase methodologies.
Solid-Phase Peptide Cyclization Protocol using this compound
This protocol outlines the on-resin cyclization of a linear peptide.
Materials:
-
Fully protected linear peptide anchored to a suitable resin (e.g., 2-chlorotrityl chloride resin for C-terminal acid)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc removal)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Synthesis of the Linear Peptide: The linear peptide is synthesized on a solid support using standard Fmoc-based SPPS protocols.
-
N-terminal Fmoc Deprotection: The resin-bound linear peptide is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step is repeated once, followed by thorough washing with DMF and DCM.
-
On-Resin Cyclization:
-
Swell the resin in anhydrous DMF.
-
In a separate vessel, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) and DIPEA (3 to 6 equivalents) in DMF.
-
Add the activation solution to the resin and shake the reaction vessel at room temperature. The reaction progress can be monitored by taking small aliquots of the resin and performing a Kaiser test. The reaction is typically complete within 1-4 hours.
-
-
Washing: After the cyclization is complete (negative Kaiser test), the resin is thoroughly washed with DMF, DCM, and methanol, and then dried under vacuum.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin and the side-chain protecting groups are simultaneously removed by treatment with a TFA cleavage cocktail for 2-4 hours at room temperature.
-
Purification: The crude cyclic peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Cyclization Protocol using this compound
This protocol describes the cyclization of a fully deprotected linear peptide in solution.
Materials:
-
Purified, fully deprotected linear peptide with a free N-terminus and C-terminus
-
This compound
-
DIPEA or other non-nucleophilic base
-
Anhydrous DMF or a mixture of DMF/DCM
-
RP-HPLC system for purification
Procedure:
-
Preparation of the Linear Peptide: The linear peptide is synthesized using standard SPPS, cleaved from the resin, and purified by RP-HPLC. The purified linear peptide is then lyophilized.
-
Dissolution: The lyophilized linear peptide is dissolved in a large volume of anhydrous DMF to achieve a high dilution condition (typically 0.1-1 mM). This is crucial to minimize intermolecular oligomerization.
-
Reagent Addition: To the stirred peptide solution, add DIPEA (2-4 equivalents). In a separate flask, dissolve this compound (1.1-1.5 equivalents) in a small amount of DMF and add it dropwise to the peptide solution over several hours using a syringe pump.
-
Cyclization Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The crude cyclic peptide is redissolved in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and purified by RP-HPLC.
Case Study: A Synthetic Cyclic Peptide as an Inhibitor of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many human cancers, making it an attractive target for cancer therapy. The development of inhibitors that can disrupt the STAT3 signaling pathway is an active area of research. Cyclic peptides have been designed to mimic the STAT3-binding domain of upstream signaling proteins, thereby inhibiting STAT3 dimerization and subsequent downstream signaling.
While the specific use of this compound in the synthesis of all STAT3-inhibiting cyclic peptides is not always detailed, the general synthetic strategies often employ efficient uronium-based coupling reagents for the challenging macrocyclization step.
The diagram illustrates how a synthetic cyclic peptide can inhibit the STAT3 signaling pathway. By binding to the SH2 domain of STAT3 monomers, the cyclic peptide prevents their dimerization, a critical step for their activation and translocation to the nucleus. This ultimately blocks the transcription of genes involved in cell proliferation, survival, and angiogenesis, which are hallmarks of cancer.
Conclusion
This compound is a powerful and efficient coupling reagent for the synthesis of cyclic peptides. Its high reactivity and ability to promote rapid amide bond formation make it a valuable tool for overcoming the challenges associated with macrocyclization. By carefully selecting the reaction conditions and employing either solid-phase or solution-phase protocols, researchers can successfully synthesize a wide range of cyclic peptides for various applications in drug discovery and chemical biology. The provided protocols and comparative data serve as a guide for scientists to effectively utilize this compound in their research endeavors.
References
Application Notes and Protocols for HOTU-Mediated Carboxylic Acid Activation and Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient amide bond formation is a cornerstone of modern chemical synthesis, particularly in the fields of peptide synthesis and drug development. O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a highly effective uronium salt-based coupling reagent for the activation of carboxylic acids, facilitating their coupling with amines to form amide bonds. This compound is recognized for its high reactivity, rapid reaction times, and its ability to suppress racemization, a critical consideration in the synthesis of chiral molecules such as peptides and pharmaceuticals.[1][2] These attributes make this compound an excellent alternative to traditional carbodiimide reagents and other benzotriazole-based coupling agents.[1]
This compound operates by reacting with the carboxylate group of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of water-soluble byproducts, which simplifies the purification process.[1]
Advantages of this compound
-
High Coupling Efficiency: this compound is known for its high reactivity, leading to excellent yields in amide bond formation.[2]
-
Suppression of Racemization: A key advantage of this compound and similar uronium salts is their ability to minimize the loss of stereochemical integrity during the coupling of chiral carboxylic acids.[1][3]
-
Rapid Reaction Kinetics: Amide bond formation with this compound is typically fast, often completing within minutes to a few hours at room temperature.[1]
-
Water-Soluble Byproducts: The byproducts of the this compound-mediated coupling reaction are readily soluble in water, facilitating their removal during the workup and purification stages.[1]
-
Versatility: this compound is suitable for both solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Reaction Mechanism
The activation of a carboxylic acid by this compound proceeds through a well-established mechanism for uronium salt-based coupling reagents. The process can be summarized in the following steps:
-
Deprotonation: A base, typically a non-nucleophilic amine such as diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive O-acylisourea active ester.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the stable amide bond and releases the tetramethylurea byproduct.
Quantitative Data Summary
While direct side-by-side comparisons for this compound with all common coupling reagents are not extensively tabulated in single reports, the literature on uronium salts allows for a qualitative and semi-quantitative assessment of its performance relative to other common reagents.
| Coupling Reagent | Relative Reactivity | Racemization Suppression | Key Features |
| This compound | High | Excellent | Oxyma-based, water-soluble byproducts. |
| HATU | Very High | Excellent | HOAt-based, highly effective but HOAt is explosive.[1][2] |
| HBTU | High | Good | HOBt-based, widely used standard.[3][4] |
| COMU | Very High | Excellent | Oxyma-based, safer alternative to HATU, good solubility.[5] |
| DCC/DIC | Moderate | Fair (requires additives) | Carbodiimide-based, can cause side reactions, insoluble urea byproduct (DCC).[1] |
Experimental Protocols
General Protocol for Solution-Phase Amide Coupling
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine in solution using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Base and this compound: Add DIPEA (2.0 - 3.0 eq) to the solution, followed by the addition of this compound (1.05 - 1.2 eq).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The pre-activation step allows for the formation of the active ester.
-
Addition of Amine: Add the amine (1.0 - 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for a coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis using this compound.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove piperidine and byproducts.
-
-
Coupling:
-
Prepare the activation solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq), this compound (3-5 eq), and DIPEA (6-10 eq) in DMF.
-
Add the activation solution to the deprotected peptide-resin.
-
Shake the reaction vessel at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., trifluoroacetic acid-based).
Experimental Workflow Diagram
Conclusion
This compound is a powerful and versatile coupling reagent for the activation of carboxylic acids in both solution-phase and solid-phase synthesis. Its high reactivity, suppression of racemization, and the generation of water-soluble byproducts make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of amides and peptides. The provided protocols and diagrams serve as a guide for the effective implementation of this compound in synthetic workflows. As with any chemical reaction, optimization of conditions may be necessary for specific substrates to achieve the best results.
References
- 1. peptide.com [peptide.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Large-Scale Peptide Synthesis with HOTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide drug discovery and development. The choice of coupling reagent is critical for the success of SPPS, directly impacting the yield, purity, and overall efficiency of the synthesis, especially in large-scale production. HOTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly effective coupling reagent, demonstrating high efficiency and reliability in peptide bond formation. This document provides detailed application notes and protocols for the utilization of this compound in large-scale solid-phase peptide synthesis (SPPS) employing Fmoc chemistry.
Advantages of this compound in Large-Scale Peptide Synthesis
This compound offers several advantages that make it a compelling choice for the large-scale synthesis of peptides:
-
High Coupling Efficiency: this compound is a uronium-based coupling reagent that rapidly activates the carboxylic acid of the incoming Fmoc-amino acid, leading to efficient amide bond formation. This high reactivity helps to ensure complete coupling reactions, which is crucial for the synthesis of long or difficult peptide sequences.
-
Reduced Risk of Racemization: The rapid kinetics of this compound-mediated coupling minimizes the time the activated amino acid is susceptible to racemization, thereby preserving the stereochemical integrity of the final peptide product.
-
Compatibility with Automated Synthesizers: this compound is highly soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making it well-suited for use in automated peptide synthesizers, which are often employed for large-scale production.
Quantitative Data Summary
While extensive, publicly available, large-scale comparative data for this compound is limited, the following table summarizes the expected performance based on available information and comparisons with other common coupling reagents in small- to medium-scale syntheses. It is important to note that yields and purities are highly sequence-dependent and process-specific. One study has shown that in the synthesis of a pentapeptide, this compound can achieve a yield of 99%.
| Coupling Reagent | Typical Molar Excess (Reagent:Amino Acid:Base) | Typical Coupling Time (min) | Reported Crude Purity Range (%) | Reported Final Yield Range (%) |
| This compound | 1.5 : 1.5 : 3.0 | 5 - 60 | 85 - 99 | 70 - 95 |
| HCTU | 1.5 : 1.5 : 3.0 | 5 - 60 | 80 - 98 | 65 - 90 |
| HATU | 1.5 : 1.5 : 3.0 | 5 - 60 | 85 - 99 | 70 - 95 |
| HBTU | 1.5 : 1.5 : 3.0 | 15 - 120 | 75 - 95 | 60 - 85 |
Note: The data presented is a general guide. Optimization of coupling times and reagent stoichiometry is recommended for each specific peptide and scale of synthesis.
Experimental Protocols
General Workflow for Large-Scale Fmoc-SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol for Large-Scale Peptide Synthesis using this compound
This protocol is a general guideline for the synthesis of a peptide on a 10-50 mmol scale. The exact parameters should be optimized for the specific peptide sequence and the synthesizer being used.
1. Resin Preparation:
-
Resin Selection: Choose a suitable solid support based on the C-terminal amino acid of the target peptide (e.g., pre-loaded Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swelling: Swell the resin in DMF or NMP for at least 1-2 hours prior to the first synthesis step. For a 10 mmol scale, use approximately 150-200 mL of solvent.
2. Fmoc Deprotection:
-
Treat the resin with a 20-25% solution of piperidine in DMF.
-
Reaction Time: 2 x 10-15 minutes. The first treatment is often shorter (e.g., 5 minutes) followed by a longer second treatment.
-
Volume: Use a sufficient volume to ensure complete coverage and mixing with the resin (e.g., 100-150 mL for a 10 mmol scale).
-
Washing: After deprotection, wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling with this compound:
-
Reagent Preparation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 - 2.0 equivalents relative to the resin loading) in DMF or NMP.
-
Add this compound (1.5 - 2.0 equivalents) to the amino acid solution.
-
Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (3.0 - 4.0 equivalents).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: 30 - 60 minutes. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to ensure completion. For sterically hindered amino acids or difficult couplings, the reaction time may need to be extended, or a double coupling may be performed.
-
Washing: After the coupling reaction, wash the resin extensively with DMF or NMP (5-7 times) to remove excess reagents and by-products.
4. Repetition of Synthesis Cycle:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and then dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a white, fluffy powder.
Logical Relationship of Coupling Reaction
The following diagram illustrates the key steps in the this compound-mediated coupling reaction.
Caption: Key steps in the this compound-mediated amino acid coupling reaction.
Conclusion
This compound is a robust and highly efficient coupling reagent for the large-scale solid-phase synthesis of peptides. Its rapid activation, high coupling efficiency, and ability to minimize racemization make it a valuable tool for the production of high-purity peptides for research, clinical, and commercial applications. The protocols provided herein offer a solid foundation for the successful implementation of this compound in large-scale peptide manufacturing. It is crucial to emphasize that optimization of the synthesis parameters for each specific peptide is essential to achieve the highest possible yield and purity.
Application Notes and Protocols for the Use of HOTU in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can circumvent challenges associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and deletion sequences. The choice of coupling reagent is critical to the success of fragment condensation, as it must efficiently mediate amide bond formation while minimizing side reactions, particularly epimerization.
HOTU (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium salt-based coupling reagent that has emerged as a highly effective alternative to traditional carbodiimides and benzotriazole-based reagents. As an OxymaPure®-based reagent, this compound offers high activation potential, excellent solubility, and the generation of water-soluble byproducts, which simplifies purification. Its mechanism of action, similar to other uronium salts like HATU and HBTU, proceeds through the formation of a highly reactive O-acylisourea intermediate, facilitating efficient amide bond formation.
These application notes provide an overview of the use of this compound in both solution-phase and solid-phase peptide fragment condensation, including generalized experimental protocols and a discussion of its advantages and potential challenges.
Key Advantages of this compound in Fragment Condensation
-
High Coupling Efficiency: this compound is a potent activating agent, leading to high yields in fragment coupling reactions.
-
Reduced Epimerization: When used with a hindered base, such as 2,4,6-collidine, uronium salts like this compound are known to suppress racemization at the C-terminal amino acid of the carboxylic acid fragment.
-
Excellent Solubility: this compound is soluble in common organic solvents used for peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).
-
Water-Soluble Byproducts: The byproducts of the coupling reaction, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily removed by aqueous extraction, simplifying the purification of the desired peptide.
Potential Side Reactions
A known side reaction with uronium/aminium salt coupling reagents is guanidinylation .[1] If the coupling reagent is used in excess, it can react with the free N-terminal amine of the peptide fragment, leading to a capped, unreactive chain. This can be minimized by using a slight excess of the carboxylic acid fragment or by using phosphonium-based reagents like PyBOP for particularly challenging fragment condensations.
Data Presentation
| Coupling Reagent | Relative Reactivity | Epimerization Suppression | Key Considerations |
| This compound | High | Excellent (with hindered base) | Oxyma-based, water-soluble byproducts. |
| HATU | Very High | Excellent (with hindered base) | Azabenzotriazole-based, considered a "gold standard" for difficult couplings. |
| HBTU | High | Good | Benzotriazole-based, widely used. |
| DIC/HOBt | Moderate | Good | Carbodiimide-based, cost-effective, but can lead to side reactions. |
| PyBOP | High | Excellent | Phosphonium salt, avoids guanidinylation side reaction. |
Signaling Pathway and Experimental Workflow Diagrams
Amide Bond Formation Mechanism using this compound
Caption: Mechanism of this compound-mediated amide bond formation.
General Experimental Workflow for Fragment Condensation
Caption: Generalized workflow for peptide fragment condensation.
Experimental Protocols
The following are generalized protocols for solution-phase and solid-phase fragment condensation using this compound. Researchers should optimize these protocols for their specific peptide fragments.
Protocol 1: Solution-Phase Fragment Condensation
Materials:
-
N-terminally protected, C-terminally free peptide fragment (1.0 eq)
-
C-terminally protected, N-terminally free peptide fragment (1.0-1.2 eq)
-
This compound (1.1 eq)
-
2,4,6-Collidine or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Saturated NaCl (aq)
-
Anhydrous MgSO₄ or Na₂SO₄
-
HPLC for reaction monitoring and purification
Procedure:
-
Dissolve the N-terminally protected, C-terminally free peptide fragment (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,4,6-collidine (2.0 eq) to the cooled solution and stir for 5-10 minutes for pre-activation.
-
Add a solution of the C-terminally protected, N-terminally free peptide fragment (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by flash chromatography or preparative HPLC.
Protocol 2: Solid-Phase Fragment Condensation
This protocol is adapted from a general procedure for solid-phase fragment condensation and should be optimized for use with this compound.[2][3]
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
N-terminally protected, C-terminally free peptide fragment (1.5-3.0 eq)
-
This compound (1.5-3.0 eq)
-
2,4,6-Collidine or Diisopropylethylamine (DIPEA) (3.0-6.0 eq)
-
Anhydrous Dimethylformamide (DMF) or a mixture of solvents to improve swelling and solubility (e.g., DCM/DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc removal (if applicable)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC for purification and analysis
Procedure:
-
Swell the resin-bound peptide in anhydrous DMF or a suitable solvent mixture in a reaction vessel.
-
If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum.
-
In a separate flask, dissolve the N-terminally protected, C-terminally free peptide fragment (1.5-3.0 eq) and this compound (1.5-3.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add 2,4,6-collidine or DIPEA (3.0-6.0 eq).
-
Add the activated peptide fragment solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, a recoupling step may be necessary.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Perform any subsequent deprotection and coupling steps if necessary.
-
After the final coupling, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide by preparative HPLC.
Conclusion
This compound is a highly effective coupling reagent for the challenging task of peptide fragment condensation. Its high reactivity, coupled with the ability to suppress epimerization and the convenience of water-soluble byproducts, makes it a valuable tool for the synthesis of long and complex peptides. While the risk of guanidinylation should be considered and mitigated, the overall advantages of this compound position it as a strong candidate for use in both solution-phase and solid-phase fragment condensation strategies in research and drug development. Further optimization of the provided generalized protocols will be necessary to achieve the best results for specific peptide sequences.
References
Troubleshooting & Optimization
Minimizing Racemization with HOTU: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals striving for the highest purity in peptide synthesis, minimizing racemization is a critical challenge. This technical support center provides detailed guidance on the use of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU), an Oxyma-based uronium salt coupling reagent known for its low racemization potential.[1] Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate epimerization and other side reactions in your experiments.
Troubleshooting Guide: Racemization and Other Side Reactions with this compound
| Issue | Potential Cause | Recommended Solution |
| High levels of racemization detected in the final peptide. | Inappropriate Base: Use of a strong or nucleophilic base can promote racemization. | Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] |
| Elevated Temperature: Higher reaction temperatures can increase the rate of racemization, especially for sensitive amino acids like histidine and cysteine.[3][4][5] | For sensitive residues, consider performing the coupling step at a lower temperature (e.g., 0 °C to room temperature). | |
| Prolonged Activation Time: Allowing the carboxylic acid to be activated with this compound for an extended period before adding the amine component can increase the risk of racemization. | Add the amine component shortly after the activation of the carboxylic acid with this compound. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous, as water can lead to unwanted side reactions. | |
| Guanidinylation of the N-terminus. | Direct reaction of this compound with the free amine. | Pre-activate the carboxylic acid with this compound before adding it to the resin-bound peptide. This minimizes the exposure of the free N-terminal amine to the coupling reagent. |
| Poor coupling efficiency. | Aggregation of the growing peptide chain. | Consider using a solvent mixture that disrupts hydrogen bonding, such as adding dimethyl sulfoxide (DMSO) to DMF. Sonication or the use of chaotropic salts can also be beneficial.[1] |
| Sterically hindered amino acids. | For sterically demanding couplings, a slightly longer reaction time or a modest increase in temperature may be necessary. However, this must be balanced with the risk of racemization. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it preferred for minimizing racemization?
A1: this compound is a third-generation uronium-type coupling reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It is known for its high reactivity and efficiency in peptide bond formation while exhibiting low levels of racemization. The Oxyma leaving group is a key factor in suppressing racemization compared to benzotriazole-based reagents.[1] Additionally, the byproducts of this compound are water-soluble, which simplifies the purification process.
Q2: Which amino acids are most susceptible to racemization when using this compound?
A2: While this compound is designed to minimize racemization, certain amino acids are inherently more prone to epimerization. These include histidine (His) and cysteine (Cys).[1][4] Special care, such as using lower temperatures and carefully selecting the base, should be taken when coupling these residues.
Q3: What is the optimal base to use with this compound to prevent racemization?
A3: The choice of base is critical. A sterically hindered, non-nucleophilic base is highly recommended. N,N-diisopropylethylamine (DIPEA) is a common choice. For particularly sensitive couplings, a weaker base like 2,4,6-collidine may offer better protection against racemization.[2]
Q4: How does reaction temperature affect racemization with this compound?
A4: Higher temperatures generally accelerate reaction rates, including the rate of racemization. While elevated temperatures can be beneficial for difficult couplings, they increase the risk of epimerization, especially for sensitive amino acids.[3][5] It is crucial to find a balance between coupling efficiency and the preservation of stereochemical integrity. For most standard couplings, room temperature is sufficient.
Q5: Can additives be used with this compound to further reduce racemization?
A5: While this compound is an Oxyma-based reagent and already contains a racemization-suppressing moiety, in some particularly challenging cases, the addition of an external additive like HOBt (1-hydroxybenzotriazole) might be considered, although this is not a standard practice with uronium salts like this compound. The effectiveness of this approach would need to be evaluated on a case-by-case basis.
Q6: How can I detect and quantify racemization in my synthesized peptide?
A6: Racemization can be detected and quantified using several analytical techniques. The most common method is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. This allows for the separation and quantification of the desired L-enantiomer from the undesired D-enantiomer. Another method involves the enzymatic digestion of the peptide followed by analysis of the resulting amino acids.
Experimental Protocols
Protocol 1: Standard Low-Racemization Peptide Coupling using this compound in Fmoc-SPPS
This protocol is suitable for most amino acid couplings during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: Minimized Racemization Protocol for Cysteine and Histidine Coupling
This protocol is adapted for amino acids that are highly susceptible to racemization.
-
Resin Preparation and Deprotection: Follow steps 1-3 of the standard protocol.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected Cys or His derivative (3 equivalents) and this compound (3 equivalents) in anhydrous DMF.
-
Cool the activation mixture to 0 °C in an ice bath.
-
Add 2,4,6-collidine (6 equivalents) to the cooled activation mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at 0 °C for 10 minutes, then allow it to warm to room temperature and continue agitation for an additional 45-60 minutes.
-
-
Monitoring and Washing: Follow steps 5-7 of the standard protocol.
Visualizing the Mechanism
To effectively minimize racemization, it is crucial to understand the reaction mechanism. The following diagrams illustrate the this compound-mediated peptide coupling and the potential pathway for racemization.
References
Troubleshooting low yield in HOTU-mediated couplings
Welcome to the technical support center for HOTU-mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide bond formation reactions using this compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in amide coupling reactions?
This compound is a uronium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. It is known for its high reactivity and efficiency, which can lead to shorter reaction times and higher yields.[1] Its properties include good stability and compatibility with a wide range of protecting groups, making it a versatile tool in peptide synthesis and general organic chemistry.[1] The by-products of this compound couplings, tetramethylurea and ethyl 2-hydroxyimino-2-cyanoacetate, are readily soluble in water, which can simplify purification.
Q2: What is the general mechanism of a this compound-mediated coupling?
The reaction proceeds through the activation of a carboxylic acid. In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated, and the resulting carboxylate attacks the this compound reagent to form a highly reactive OAt-activated ester. This activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond.
.
Caption: General mechanism of this compound-mediated amide bond formation.
Q3: How does this compound compare to other common coupling reagents like HATU and HBTU?
This compound, HATU, and HBTU are all highly efficient uronium/guanidinium-based coupling reagents. HATU is generally considered more reactive than HBTU, often resulting in faster reactions and higher yields, particularly for challenging couplings.[2][3] this compound is also a highly reactive coupling reagent, and its performance is expected to be comparable to or, in some cases, exceed that of HATU, especially in difficult syntheses.[4]
Troubleshooting Low Yield
Low yield is a common issue in amide coupling reactions. The following section provides a structured approach to troubleshooting these problems when using this compound.
Problem: The yield of my this compound-mediated coupling is lower than expected.
This is a general problem that can have multiple root causes. The following workflow can help you diagnose and address the issue.
Caption: Troubleshooting workflow for low yield in this compound couplings.
Detailed Troubleshooting Q&A
Q4: My yield is still low after checking the basics. Could the quality of my reagents be the issue?
Answer: Absolutely. The success of a this compound-mediated coupling is highly dependent on the quality of the reagents and the reaction environment.
-
Moisture: Uronium salts like this compound can be sensitive to moisture. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use high-purity this compound, carboxylic acid, and amine. Impurities can interfere with the reaction.
-
Base Quality: The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (TEA), should be free of primary and secondary amine contaminants, which can compete in the coupling reaction.
Q5: What is the optimal stoichiometry for a this compound coupling?
Answer: The ideal stoichiometry can vary depending on the substrates. A good starting point is a slight excess of the carboxylic acid and this compound relative to the amine.
| Component | Stoichiometry (relative to limiting reagent) | Rationale |
| Carboxylic Acid | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Amine | 1.0 equivalent (often the limiting reagent) | |
| This compound | 1.0 - 1.2 equivalents | A slight excess ensures efficient activation of the carboxylic acid. |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | Neutralizes the acid formed during the reaction and facilitates the deprotonation of the carboxylic acid. |
Note: For challenging couplings, such as those involving sterically hindered substrates, increasing the equivalents of the carboxylic acid and this compound may be beneficial.
Q6: I'm adding all my reagents at once. Could the order of addition be affecting my yield?
Answer: Yes, the order of addition is critical. For uronium-based coupling reagents, a pre-activation step is highly recommended to avoid side reactions and improve yield.
Recommended Procedure (Pre-activation):
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or NMP).
-
Add the base (e.g., DIPEA).
-
Add this compound and stir for a few minutes to allow for the formation of the activated ester.
-
Finally, add the amine to the pre-activated mixture.
This procedure minimizes the exposure of the highly reactive this compound reagent to the amine, which can prevent a common side reaction known as guanidinylation, where the amine is capped by the coupling reagent.[4][5]
Q7: Are there specific side reactions I should be aware of with this compound?
Answer: Yes, like other uronium reagents, this compound can participate in side reactions that consume starting materials and reduce the yield of the desired amide.
-
Guanidinylation: The most common side reaction is the reaction of the amine with this compound to form a tetramethylguanidinium derivative, which caps the amine and prevents it from participating in the amide bond formation.[5][6] This is more likely to occur if the amine is added before the carboxylic acid is fully activated or if an excess of this compound is used.
-
Reaction with other nucleophiles: If your substrates contain other nucleophilic functional groups (e.g., hydroxyl or thiol groups), these can also react with the activated ester, leading to the formation of byproducts.[7] In such cases, protection of these functional groups may be necessary.
Q8: My substrates are sterically hindered. How can I improve the yield?
Answer: Steric hindrance can significantly slow down the coupling reaction. Here are some strategies to overcome this:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer period (e.g., overnight). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be used with caution as it can also promote side reactions.
-
Optimize Solvent: While DMF is a common choice, other polar aprotic solvents like NMP can sometimes improve yields for difficult couplings due to their higher boiling points and better solvating properties.
-
Use a More Reactive Reagent: If this compound is not providing satisfactory results, you could consider even more potent coupling reagents, though this compound is already among the more reactive options.
Experimental Protocols
General Protocol for this compound-Mediated Amide Coupling
This protocol provides a general guideline. The specific amounts and reaction times may need to be optimized for your particular substrates.
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 eq) to a flame-dried flask.
-
Dissolve the carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF, NMP) to a concentration of 0.1-0.5 M.
-
-
Activation:
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution of the carboxylic acid.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 5-15 minutes to allow for pre-activation.
-
-
Coupling:
-
Add the amine (1.0 eq), either neat or as a solution in the reaction solvent, to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can range from 1 hour to overnight depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove water-soluble byproducts.
-
The organic layer is then dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as column chromatography.
-
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe and controlled environment. Always consult the relevant safety data sheets (SDS) for all reagents used.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HOTU Coupling Reactions
Welcome to the technical support center for optimizing reaction times in HOTU-mediated coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound for amide bond formation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound coupling reactions. The guides are in a question-and-answer format to help you quickly identify and resolve your issue.
Problem: Slow or Incomplete Reaction
Question: My this compound coupling reaction is sluggish, or the starting materials are not fully consumed even after an extended period. What are the potential causes and how can I resolve this?
Answer: A slow or incomplete reaction can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of this compound and the amine component relative to the carboxylic acid is used. A common starting point is 1.1-1.5 equivalents of this compound and 1.2-2.0 equivalents of the amine.
-
Base Selection and Concentration: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure that at least 2-3 equivalents of the base are used to neutralize the generated acid and facilitate the reaction.
-
Solvent Purity: The presence of water in your reaction solvent can significantly hinder the coupling efficiency by hydrolyzing the activated ester intermediate. Always use anhydrous solvents. N,N-Dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP) are commonly used.
-
Temperature: While most this compound couplings proceed efficiently at room temperature, gently heating the reaction to 40-50°C can accelerate the reaction rate, especially for sterically hindered substrates.[1] However, be cautious as excessive heat can promote side reactions.
-
Substrate-Related Issues:
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the reaction may require longer reaction times or elevated temperatures.
-
Aggregation: In solid-phase peptide synthesis (SPPS), peptide chain aggregation can prevent efficient coupling.[1] Consider using chaotropic salts, switching to a more solvating solvent like NMP, or employing microwave irradiation to disrupt aggregation.[1]
-
Problem: Formation of Side Products
Question: I am observing significant side products in my reaction mixture. What are the common side reactions with this compound and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Here are some of the usual suspects and how to address them:
-
Racemization: While this compound is known to suppress racemization, it can still occur, particularly with sensitive amino acids. To minimize this, ensure the reaction temperature is not excessively high and consider the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).
-
Guanidinylation of the Amine: Excess this compound can sometimes react with the primary amine to form a guanidinium byproduct, capping the amine and preventing the desired amide bond formation.[2] This can be avoided by using a minimal excess of the coupling reagent and ensuring the carboxylic acid is fully activated before the amine is introduced.[3]
-
Aspartimide Formation: In peptide synthesis involving aspartic acid, base-catalyzed aspartimide formation is a known side reaction.[1] Using a weaker base or adding HOBt to the reaction mixture can help suppress this.[1]
-
Reaction with Nucleophilic Side Chains: Amino acids with nucleophilic side chains (e.g., tyrosine, serine, threonine, lysine, cysteine) can potentially react with the activated carboxylic acid.[2] Proper side-chain protection is crucial to prevent these unwanted reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of this compound coupling reactions.
Q1: What is the optimal order of addition for the reagents in a this compound coupling reaction?
A1: For optimal results, first dissolve the carboxylic acid in an anhydrous solvent. Then, add the base (e.g., DIPEA) followed by the this compound reagent. Allow this mixture to stir for a few minutes (pre-activation) to form the active ester before adding the amine.[3] This sequence ensures that the carboxylic acid is activated before the amine is present, which can help minimize side reactions.
Q2: How can I monitor the progress of my this compound coupling reaction?
A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the starting materials and the formation of the product.[4][5] For reactions involving HOAt-based reagents like HATU (structurally similar to this compound), a color change from colorless to yellow can indicate the release of the HOAt anion, signifying reaction progress.[5]
Q3: What is the recommended work-up procedure to remove the byproducts of a this compound coupling reaction?
A3: The byproducts of this compound coupling, such as tetramethylurea and the salts of the activating agent, are generally water-soluble. A typical work-up involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with an acidic aqueous solution (e.g., 1N HCl) to remove the base and other basic impurities, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) to remove any unreacted carboxylic acid, and finally a brine wash. Subsequent purification by column chromatography is often necessary to obtain the pure product.
Q4: Can I use microwave irradiation to speed up my this compound coupling reaction?
A4: Yes, microwave-assisted synthesis can significantly accelerate this compound coupling reactions, often reducing reaction times from hours to minutes.[1] This is particularly useful for difficult couplings involving sterically hindered amino acids or aggregating peptide sequences. However, it is important to carefully control the temperature to avoid unwanted side reactions.
Data Presentation
The following tables summarize the impact of various experimental parameters on the reaction time of this compound-mediated coupling. This data is compiled from literature on this compound and similar uronium/guanidinium-based coupling reagents.
Table 1: Effect of Base on Reaction Time
| Base (Equivalents) | Typical Reaction Time | Observations |
| DIPEA (2-3 eq.) | 1 - 4 hours | Efficiently promotes the reaction with minimal side reactions. |
| TEA (2-3 eq.) | 1 - 4 hours | A suitable alternative to DIPEA. |
| 2,4,6-Collidine (2-3 eq.) | 2 - 6 hours | A weaker, more sterically hindered base that can be beneficial in reducing racemization. |
| No Base | > 24 hours / No reaction | The reaction does not proceed efficiently without a base to neutralize the acid formed. |
Table 2: Effect of Solvent on Reaction Time
| Solvent | Dielectric Constant | Typical Reaction Time | Observations |
| DMF | 36.7 | 1 - 3 hours | A polar aprotic solvent that is highly effective for most this compound couplings. |
| NMP | 32.2 | 1 - 3 hours | Similar to DMF, but can be better at solvating aggregating peptides.[1] |
| DCM | 9.1 | 2 - 6 hours | A less polar solvent, may result in slower reaction rates. |
| THF | 7.5 | 4 - 12 hours | Generally slower reaction rates compared to more polar aprotic solvents. |
Table 3: Effect of Temperature on Reaction Time
| Temperature | Typical Reaction Time | Observations |
| 0 °C | 6 - 18 hours | May be used to minimize side reactions with sensitive substrates. |
| Room Temperature (~25 °C) | 1 - 4 hours | Optimal for most standard this compound couplings. |
| 50 °C | 30 minutes - 2 hours | Can significantly accelerate slow reactions, but may increase the risk of side reactions.[1] |
Experimental Protocols
General Protocol for a Solution-Phase this compound Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add DIPEA (2.0-3.0 eq.).
-
Add this compound (1.1-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Below are diagrams to visualize key processes and concepts related to this compound coupling.
Caption: Mechanism of this compound-mediated amide bond formation.
Caption: Troubleshooting workflow for slow this compound coupling.
References
- 1. peptide.com [peptide.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Peptide Purity with HATU
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in improving the purity of peptides synthesized using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during peptide synthesis.
A Note on Terminology: While the initial inquiry mentioned "HOTU," the overwhelmingly common and relevant coupling reagent in this context is HATU. This guide focuses on HATU to provide the most practical and evidence-based support.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of HATU in solid-phase peptide synthesis (SPPS).
Q1: What is HATU and why is it a preferred coupling reagent?
HATU is a highly efficient aminium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] Its popularity stems from several key advantages:
-
High Coupling Efficiency: HATU rapidly activates the carboxylic acid of the incoming amino acid, leading to faster reaction times and higher yields.[1]
-
Mild Reaction Conditions: It operates effectively under gentle conditions, which is crucial for preserving the integrity of sensitive amino acids and complex peptide sequences.[1]
-
Reduced Racemization: One of the most significant benefits of HATU is its ability to minimize the epimerization (a type of racemization) of amino acids during coupling, thereby ensuring the stereochemical purity of the final peptide.
Q2: What are the most common causes of low peptide purity when using HATU?
Several factors can contribute to low peptide purity. These often revolve around incomplete reactions, side reactions, or issues with reagents and protocols. The most common culprits include:
-
Incomplete Coupling Reactions: Insufficient reaction time, suboptimal stoichiometry of reagents, or steric hindrance from bulky amino acids can lead to incomplete coupling.
-
Side Reactions: Unwanted chemical modifications can occur, such as guanidinylation of the N-terminus or reactions with nucleophilic side chains of amino acids.
-
Epimerization: Although HATU minimizes this, suboptimal conditions, particularly the choice and amount of base, can still lead to loss of chiral purity.
-
Poor Quality Reagents: The purity and handling of amino acids, HATU, solvents, and bases are critical. Moisture, in particular, can significantly hinder coupling efficiency.[2]
-
Aggregation of the Growing Peptide Chain: As the peptide elongates, it can fold and aggregate on the solid support, making the N-terminus inaccessible for the next coupling reaction.
Q3: How can I monitor the completeness of a coupling reaction?
Several qualitative tests can be performed on a small sample of the resin beads to check for the presence of free primary amines, which indicate an incomplete coupling reaction. The most common tests are:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive test where a blue or purple color indicates the presence of free primary amines. A yellow or colorless result suggests a complete coupling.
-
TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test provides an orange or red color in the presence of free primary amines.
Section 2: Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during HATU-mediated peptide synthesis.
Troubleshooting Low Coupling Efficiency
Problem: The Kaiser or TNBS test is positive, indicating an incomplete coupling reaction.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Equivalents | Increase the equivalents of the Fmoc-amino acid, HATU, and base. A common starting point is 4 equivalents of each relative to the resin loading. |
| Short Coupling Time | Extend the coupling reaction time. For sterically hindered amino acids, coupling times of 1-2 hours or even longer may be necessary. |
| Steric Hindrance | For difficult couplings (e.g., Pro-Pro, Val-Val), consider a double coupling (repeating the coupling step with fresh reagents). |
| Peptide Aggregation | Use a more polar solvent like NMP instead of DMF, or a mixture of solvents. Consider incorporating "difficult sequence" protocols, such as the use of pseudoproline dipeptides. |
| Suboptimal Base | Ensure the use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid using tertiary amines that can act as nucleophiles. |
| Reagent Degradation | Use fresh, high-purity reagents. Ensure solvents are anhydrous. HATU solutions should be prepared fresh before use. |
Troubleshooting Side Reactions
Problem: Mass spectrometry analysis of the crude peptide shows unexpected peaks, indicating the presence of byproducts.
| Side Reaction | Cause | Prevention and Mitigation |
| Guanidinylation of the N-terminus | Excess HATU can react with the free N-terminus of the peptide chain, adding a tetramethylguanidinium group and terminating the synthesis. | Use a slight excess or stoichiometric amount of HATU relative to the amino acid. Avoid pre-activating the amino acid for extended periods in the presence of HATU before adding it to the resin. |
| Reaction with Nucleophilic Side Chains | The activated amino acid can react with unprotected nucleophilic side chains (e.g., the hydroxyl group of Serine/Threonine, the thiol group of Cysteine). | Ensure that all reactive side chains are appropriately protected with suitable protecting groups. |
| Formation of Tetramethylurea (TMU) | TMU is a byproduct of the HATU activation reaction and can be difficult to remove during purification due to its polarity.[3] | While unavoidable, its removal during HPLC purification can be optimized by adjusting the gradient. |
Section 3: Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on peptide purity. The data presented are illustrative and may vary depending on the specific peptide sequence and other experimental conditions.
Table 1: Effect of Reagent Stoichiometry on Peptide Purity
| Fmoc-AA (eq.) | HATU (eq.) | DIPEA (eq.) | Coupling Time (min) | Crude Peptide Purity (%) |
| 2 | 1.9 | 4 | 30 | ~85% |
| 3 | 2.9 | 6 | 30 | ~92% |
| 4 | 3.9 | 8 | 30 | >95% |
| 5 | 4.9 | 10 | 30 | >95% (minor improvement, increased cost) |
Data compiled from general knowledge of SPPS and illustrative of typical trends.
Table 2: Influence of Base Equivalents on Epimerization
| Fmoc-AA (eq.) | HATU (eq.) | DIPEA (eq.) | Epimerization (%) |
| 1 | 0.95 | 1 | ~1-2% |
| 1 | 0.95 | 2 | <0.5% |
| 1 | 0.95 | 4 | ~3-5% |
Epimerization is highly sequence-dependent. This table illustrates the general principle that an optimal amount of base is crucial, as excess base can increase epimerization.
Section 4: Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle with HATU
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, prepare the coupling solution:
-
Dissolve the Fmoc-protected amino acid (4 eq. relative to resin loading) in DMF.
-
Add HATU (3.9 eq.).
-
Add DIPEA (8 eq.).
-
-
Immediately add the coupling solution to the deprotected resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser or TNBS test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Protocol 2: Peptide Cleavage from the Resin and Precipitation
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A common cocktail is "Reagent K": Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution) with vigorous stirring.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual cleavage scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: HPLC Purification of Crude Peptides
This protocol provides a general guideline for purifying the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, often the HPLC mobile phase A (e.g., 0.1% TFA in water) or a mixture of mobile phase A and B (e.g., 0.1% TFA in acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
-
Injection and Chromatography:
-
Inject the prepared sample onto the column.
-
Run a gradient of increasing mobile phase B to elute the peptide. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine).
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final purified peptide as a white powder.
-
Section 5: Visualizations
HATU Activation and Peptide Coupling Pathway
Caption: HATU activation of a carboxylic acid and subsequent peptide bond formation.
Fmoc-SPPS Workflow
References
Technical Support Center: Removal of Byproducts from HATU Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing HATU-mediated coupling reactions. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues related to the removal of reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from HATU reactions.
Problem 1: Persistent Impurity Identified as Tetramethylurea
-
Symptom: A polar impurity is observed in the final product, often confirmed by NMR or Mass Spectrometry to be tetramethylurea. Standard aqueous workups are ineffective at its complete removal.
-
Cause: Tetramethylurea is a primary byproduct of the HATU reagent and is highly soluble in water and many common organic solvents, making it difficult to remove through simple extraction.[1]
-
Solution:
-
Aqueous Washes: While a single water wash may be insufficient, multiple extractions with brine (saturated aqueous NaCl solution) can enhance the removal of tetramethylurea from the organic layer.
-
Acidic Wash: Washing the organic layer with a dilute acid solution, such as 1M HCl or 10% citric acid, can help to protonate any basic impurities and facilitate their removal into the aqueous phase.
-
Solvent Choice: If the desired product is soluble in a less polar solvent like ethyl acetate or dichloromethane, performing the reaction in one of these and then washing extensively with water is often effective.
-
Precipitation: If the product is a solid, precipitation from a suitable solvent system can leave the highly soluble tetramethylurea in the mother liquor.
-
Problem 2: Presence of 1-Hydroxy-7-azabenzotriazole (HOAt) in the Final Product
-
Symptom: An impurity with a molecular weight corresponding to HOAt is detected in the purified product.
-
Cause: HOAt is another major byproduct of the HATU coupling reaction. While generally more soluble in organic solvents than tetramethylurea, it can co-precipitate or be retained with the product.[2]
-
Solution:
-
Aqueous Bicarbonate Wash: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate the acidic HOAt, forming a salt that is more soluble in the aqueous phase and thus more easily removed.
-
Column Chromatography: If aqueous washes are insufficient, silica gel column chromatography is an effective method for separating the relatively polar HOAt from the desired product.
-
Problem 3: Formation of a Guanidinium Byproduct
-
Symptom: A side product is observed with a mass corresponding to the amine reactant plus a tetramethylguanidinium group.
-
Cause: This occurs when the amine reactant directly attacks the HATU reagent instead of the activated carboxylic acid. This side reaction is more likely to occur if the amine is added to the reaction mixture before the carboxylic acid has been sufficiently pre-activated with HATU.
-
Solution:
-
Order of Addition: To minimize this side reaction, it is crucial to pre-activate the carboxylic acid with HATU and a base (like DIPEA or triethylamine) for a short period (e.g., 5-15 minutes) before adding the amine.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of a HATU coupling reaction?
A1: The two primary byproducts of a HATU-mediated coupling reaction are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) .
Q2: Why is tetramethylurea difficult to remove?
A2: Tetramethylurea is a polar, water-miscible liquid that is also soluble in many common organic solvents.[1][3] This broad solubility makes its removal by simple liquid-liquid extraction challenging.
Q3: What is the recommended general workup procedure for a HATU reaction?
A3: A standard aqueous workup is typically the first step. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing sequentially with a dilute acid (e.g., 1M HCl or 10% citric acid), saturated aqueous sodium bicarbonate, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q4: Can I use water as a solvent for my HATU coupling reaction to simplify byproduct removal?
A4: It is generally not recommended to use water as a primary solvent for HATU coupling reactions. Water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield of the desired amide product.
Q5: How can I monitor the progress of the reaction to ensure complete conversion and minimize side reactions?
A5: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of the reaction. By observing the consumption of the starting materials and the formation of the product, you can determine the optimal reaction time and avoid prolonged reaction times that might lead to the formation of side products.
Data Presentation
Table 1: Solubility of HATU Reaction Byproducts
| Compound | Solvent | Solubility |
| Tetramethylurea | Water | 116 g/L[4] |
| Ethyl Acetate | Miscible | |
| Dichloromethane | Miscible | |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | Water | Sparingly soluble[2] |
| Ethyl Acetate | Soluble | |
| Dichloromethane | Miscible[5] | |
| Dimethylformamide (DMF) | Readily soluble[2] | |
| Acetonitrile | Readily soluble[2] | |
| Dimethyl sulfoxide (DMSO) | Readily soluble[2] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of HATU Byproducts
-
Upon completion of the reaction (as monitored by TLC or LC-MS), dilute the reaction mixture with 10 volumes of ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M aqueous HCl (2 x 5 volumes)
-
Saturated aqueous NaHCO₃ (2 x 5 volumes)
-
Saturated aqueous NaCl (brine) (1 x 5 volumes)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Purification of a Crude Peptide after HATU Coupling
-
Following solid-phase peptide synthesis and cleavage from the resin, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the solution to remove any insoluble material.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.
Visualizations
Caption: HATU reaction mechanism for amide bond formation.
Caption: General workflow for aqueous workup of a HATU reaction.
Caption: Troubleshooting decision tree for byproduct removal.
References
Navigating HOTU Coupling Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HOTU (1-hydroxy-7-azabenzotriazole uronium salt) coupling reactions. The following information is designed to address common issues and provide a deeper understanding of the critical role of base selection in achieving high coupling efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in this compound coupling reactions?
A base is crucial in this compound-mediated amide bond formation for two primary reasons. First, it deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the this compound reagent to form the highly reactive O-acylisourea intermediate. Secondly, the base neutralizes the proton released from the amine during its nucleophilic attack on the activated ester, driving the reaction towards product formation.
Q2: How does the choice of base impact the efficiency of my this compound coupling reaction?
The selection of a base can significantly influence the reaction rate, yield, and level of side reactions, particularly racemization. The ideal base should be strong enough to deprotonate the carboxylic acid and the protonated amine but not so strong as to cause unwanted side reactions. Its steric bulk is another critical factor; a hindered base can minimize side reactions by selectively interacting with the intended reactants.
Q3: What are the most commonly used bases with this compound and related coupling reagents?
Commonly used bases include tertiary amines such as N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), and N-methylmorpholine (NMM). Less frequently, more hindered bases like 2,4,6-collidine may be employed in specific situations to minimize base-related side reactions.
Q4: Can I use an inorganic base for this compound coupling?
The use of inorganic bases with this compound in organic solvents is not standard practice. Organic bases are preferred due to their solubility in common reaction solvents like DMF and DCM, and their ability to be precisely measured and controlled.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Basicity | The selected base may not be strong enough to efficiently deprotonate the carboxylic acid. Consider switching to a base with a higher pKa. |
| Steric Hindrance of the Base | A highly hindered base might be too bulky to effectively deprotonate a sterically crowded carboxylic acid. Try a less hindered base like NMM or TEA. |
| Suboptimal Base Equivalents | Typically, 2-3 equivalents of base are used. If the yield is low, consider optimizing the stoichiometry of the base. |
| Moisture in the Reaction | Water can hydrolyze the active ester intermediate. Ensure all reagents and solvents are anhydrous. |
| Degraded this compound Reagent | This compound is sensitive to moisture and can degrade over time. Use fresh or properly stored reagent. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Racemization | This is a common side reaction, especially with sensitive amino acids. A sterically hindered base like DIPEA or 2,4,6-collidine can help minimize racemization. Lowering the reaction temperature may also be beneficial. |
| Guanidinylation of the Amine | Uronium salts can sometimes react with the free amine to form a guanidinium byproduct, capping the peptide chain. This is more common when the coupling reagent is in excess. Using a slight excess of the carboxylic acid component is recommended. |
| Side reactions involving the base | Some bases can be nucleophilic and participate in unwanted side reactions. Ensure a non-nucleophilic base like DIPEA is used. |
Data Presentation: Impact of Base Properties on Coupling Efficiency
| Base | pKa (Conjugate Acid) | Steric Hindrance | Expected Impact on Coupling Efficiency | Considerations |
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | High | Generally high efficiency with reduced racemization. | The standard and often optimal choice for many applications. |
| Triethylamine (TEA) | ~10.7 | Moderate | High efficiency, but may lead to slightly higher racemization compared to DIPEA. | A cost-effective alternative to DIPEA. |
| N-Methylmorpholine (NMM) | ~7.4 | Low | Effective for many standard couplings; its lower basicity can be advantageous in reducing certain side reactions. | May be less effective for activating less acidic carboxylic acids. |
| 2,4,6-Collidine | ~7.4 | Very High | Can be useful for minimizing base-catalyzed side reactions due to its high steric bulk. | Its lower basicity might require longer reaction times or be insufficient for some substrates. |
Experimental Protocols
General Protocol for this compound Coupling
-
Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 - 1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the selected base (e.g., DIPEA, 2.0 - 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, proceed with the appropriate workup and purification steps.
Protocol for Optimizing Base Selection
-
Set up parallel reactions using the general protocol above.
-
In each reaction, use a different base (DIPEA, TEA, NMM, 2,4,6-collidine) while keeping all other parameters (equivalents, solvent, temperature, concentration) constant.
-
Monitor each reaction at regular time intervals to assess the rate of product formation and the appearance of any side products.
-
After a set time, quench the reactions and analyze the crude product mixture by LC-MS or HPLC to determine the yield and purity of the desired amide.
-
Compare the results to identify the optimal base for the specific substrate combination.
Visualizations
Caption: General mechanism of this compound-mediated amide bond formation.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Technical Support Center: Preventing Peptide Aggregation with HOTU
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for preventing peptide aggregation during solid-phase peptide synthesis (SPPS) using O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU).
Core Concepts: Understanding Peptide Aggregation and the Role of this compound
What is peptide aggregation during SPPS?
During solid-phase peptide synthesis, the growing peptide chain is anchored to an insoluble resin. As the chain elongates, especially when synthesizing long or hydrophobic sequences, it can fold into secondary structures like β-sheets. These structures can cause multiple peptide chains on the resin to interact and aggregate through hydrogen bonding.[1][2] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which results in lower yields and difficult purification. A common sign of aggregation is the shrinking or lack of swelling of the synthesis resin.
How do coupling reagents work, and what makes this compound effective?
Coupling reagents are essential for forming the peptide bond, which is an amide bond between two amino acids.[3][4][5] This process involves activating the carboxylic acid group of one amino acid to make it highly reactive with the amino group of the next.[6][7]
This compound is a uronium salt-based coupling reagent. Its mechanism involves the rapid formation of a highly reactive ester of the amino acid, facilitated by its 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety.[8][9] The key advantages of using this compound, particularly for difficult sequences, include:
-
High Reactivity: The 6-chloro substitution makes the active ester more reactive than those formed with standard HOBt-based reagents like HBTU, leading to faster and more efficient coupling reactions.[8][10] This speed can help minimize the time available for peptide chains to aggregate between synthesis steps.
-
Reduced Racemization: The inclusion of the 6-Cl-HOBt leaving group is highly effective at suppressing racemization, a critical side reaction that can compromise the stereochemical integrity of the final peptide.[1]
-
Improved Synthesis of Difficult Peptides: The enhanced reactivity of this compound makes it particularly suitable for sterically hindered amino acids and sequences prone to aggregation.[8]
Troubleshooting Guide
Q1: My peptide synthesis is failing. The resin isn't swelling, and I'm getting low purity. Is this aggregation, and how can this compound help?
A: Yes, poor resin swelling and low purity are classic signs of on-resin peptide aggregation.[1] This happens when peptide chains interact, preventing reagents from reaching the reactive sites. This compound can significantly help by promoting faster and more efficient coupling.[11] Its high reactivity drives the reaction to completion quickly, reducing the opportunity for peptide chains to form performance-inhibiting secondary structures. For a difficult sequence, switching from a standard coupling reagent like HBTU to this compound is a primary troubleshooting step.
Q2: I am synthesizing a long, hydrophobic peptide, and the Kaiser test remains positive (blue) even after extended coupling times. What should I do?
A: A persistent positive Kaiser test indicates incomplete coupling due to aggregation. Hydrophobic sequences are particularly prone to this issue.[1]
Recommended Actions:
-
Switch to this compound: If you are not already using a high-efficiency reagent, switch to this compound. Its superior activation helps overcome the steric hindrance and reduced reactivity associated with aggregated sequences.[8]
-
Change Solvents: Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add up to 25% DMSO to your DMF. These solvents are better at disrupting hydrogen bonds that cause aggregation.[1]
-
Increase Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can provide enough energy to break up secondary structures and improve reaction kinetics.[1]
-
Double Couple: After the initial coupling with this compound, perform a second coupling with fresh reagents to ensure the reaction goes to completion.
Q3: Can I use this compound to prevent aggregation from the start, or is it only a rescue reagent?
A: this compound is highly effective as a preventative measure, especially if you are synthesizing a sequence known to be difficult (e.g., longer than 20 amino acids, rich in Val, Ile, Gln, or Thr).[1] By using this compound from the beginning of the synthesis, you ensure fast and efficient couplings at every step, which can proactively suppress the formation of the β-sheet structures that lead to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of peptide coupling with this compound?
A: this compound, as a uronium salt, acts as an activating agent. The process generally follows these steps:
-
The carboxylate of the Fmoc-protected amino acid (formed by a non-nucleophilic base like DIPEA) attacks the uronium carbon of this compound.
-
This forms a highly reactive O-(6-chlorobenzotriazolyl) active ester and a tetramethylurea byproduct.
-
The free amine of the resin-bound peptide then attacks the carbonyl carbon of this active ester.
-
A stable peptide bond is formed, and the 6-Cl-HOBt leaving group is released.
Q2: Are there any side reactions associated with this compound?
A: Like other uronium/guanidinium reagents, this compound should not be used in large excess. Excess reagent can potentially react with the newly deprotected N-terminus of the peptide chain, forming a guanidinyl group that terminates the peptide, preventing further elongation.[10] To avoid this, use near-equimolar amounts of the amino acid and coupling reagent. Additionally, the 6-Cl-HOBt component of this compound is highly effective at minimizing racemization, which is a common side reaction with other activation methods.[1]
Q3: How does this compound compare to other common coupling reagents like HBTU and HATU?
A: this compound is part of a family of highly efficient aminium/uronium salt coupling reagents. Its performance can be compared as follows:
| Feature | HBTU | This compound / HCTU | HATU |
| Leaving Group | HOBt | 6-Cl-HOBt | HOAt |
| Relative Reactivity | Good | Excellent | Superior |
| Racemization Suppression | Good | Very Good | Excellent |
| Cost | Lower | Moderate | Higher |
| Primary Use | Routine SPPS | Difficult sequences, aggregation-prone peptides | Very difficult couplings, N-methyl amino acids |
This table provides a general comparison. HCTU is structurally very similar to this compound and often used as a benchmark for high-performance coupling.[8][10][12]
Experimental Protocols
Protocol: Standard Coupling Cycle for a Difficult Sequence using this compound
This protocol is intended for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.
Materials:
-
Fmoc-protected amino acid (0.5 mmol, 5 eq.)
-
This compound (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Solvent: N-Methylpyrrolidone (NMP)
-
Resin: 0.1 mmol substitution (e.g., 200 mg of 0.5 mmol/g Rink Amide resin)
-
Deprotection Solution: 20% Piperidine in NMP
-
Washing Solvent: NMP
Procedure:
-
Resin Swelling: Swell the resin in NMP for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the NMP.
-
Add 2 mL of 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in NMP. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with NMP (5 x 2 mL).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and this compound (4.8 eq.) in 2 mL of NMP.
-
Add DIPEA (10 eq.) to the solution.
-
Vortex briefly and allow to stand for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 45 minutes. For particularly difficult couplings, the reaction can be heated to 40-50°C.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with NMP and then Dichloromethane (DCM), and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the beads are blue or purple, the coupling is incomplete.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with NMP (5 x 2 mL) to remove any excess reagents and byproducts.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, repeat steps 3-6.
-
-
Cycle Repetition:
-
Return to step 2 to begin the next cycle of deprotection and coupling.
-
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. Peptide bond - Wikipedia [en.wikipedia.org]
- 6. file.globalso.com [file.globalso.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. americanlaboratory.com [americanlaboratory.com]
Stability of HOTU reagent under different conditions
Welcome to the technical support center for the HOTU reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this coupling reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound reagent to ensure its long-term stability?
A1: To maintain the integrity and reactivity of this compound, it is crucial to store it under appropriate conditions. As a solid, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is typically between 2-8°C. It is essential to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis and degradation of the reagent. Proper storage practices are more critical to shelf life than the date of manufacture.[1][2][3]
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life studies for this compound are not extensively published, uronium salt-based coupling reagents like this compound are known to be sensitive to moisture and elevated temperatures. When stored under the recommended conditions (2-8°C, dry, and dark), the reagent is expected to remain stable for an extended period. However, once the container is opened, the shelf life may be reduced due to exposure to atmospheric moisture.[4] It is good practice to visually inspect the reagent before use; any significant change in color or clumping may indicate degradation.
Q3: How does temperature affect the stability of solid this compound?
Troubleshooting Guide
Problem: Low coupling efficiency or incomplete reaction.
Possible Cause 1: Degraded this compound reagent.
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of the solid this compound. Any discoloration (e.g., yellowing) or significant clumping may suggest degradation.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened container of this compound to repeat the reaction.
-
Proper Handling: When dispensing the reagent, minimize its exposure to atmospheric moisture by quickly weighing and tightly resealing the container.
-
Possible Cause 2: Instability of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Solutions Fresh: Solutions of this compound, especially in polar aprotic solvents like DMF or NMP, should be prepared immediately before use. Over time, the reagent can degrade in solution.
-
Solvent Quality: Ensure that the solvent used is anhydrous (dry). The presence of water will lead to the rapid hydrolysis of this compound, rendering it inactive.[6]
-
Avoid Prolonged Pre-activation: Do not let the pre-activation mixture of the carboxylic acid, this compound, and base stand for an extended period before adding the amine component. A typical pre-activation time is in the range of minutes.
-
Problem: Formation of unexpected byproducts.
Possible Cause: Side reactions due to reagent degradation or reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: As mentioned above, ensure the this compound reagent is not degraded.
-
Control Stoichiometry: Use the appropriate stoichiometry of the coupling reagent, carboxylic acid, and base. An excess of the coupling reagent can sometimes lead to side reactions.
-
Optimize Base: The choice and amount of base can influence the stability of the activated species and the course of the reaction. Ensure the base is non-nucleophilic (e.g., DIPEA) and used in the correct proportion.
-
Stability Data Summary
While extensive quantitative data for this compound stability is not widely published, the following tables provide a general overview based on the stability of analogous uronium salt reagents and general principles of chemical stability.
Table 1: General Stability of Solid this compound Under Different Storage Conditions
| Storage Condition | Temperature Range | Relative Humidity | Expected Stability |
| Recommended | 2-8°C | Low (in a desiccator) | High (long-term) |
| Room Temperature | 20-25°C | Uncontrolled | Moderate (short to medium-term) |
| Elevated Temperature | >30°C | Uncontrolled | Low (prone to decomposition) |
Table 2: Qualitative Stability of this compound in Common Solvents (at Room Temperature)
| Solvent | Polarity | Stability of this compound in Solution | Recommendation |
| Dimethylformamide (DMF) | Polar Aprotic | Limited | Prepare fresh for each use |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Limited | Prepare fresh for each use |
| Dichloromethane (DCM) | Nonpolar | Moderate | Use relatively quickly after preparation |
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Stability in Solution by HPLC
This protocol provides a general method for assessing the stability of a this compound solution over time.
1. Materials:
-
This compound reagent
-
Anhydrous solvent (e.g., DMF, NMP, or DCM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
2. Preparation of this compound Stock Solution:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen anhydrous solvent. This creates a 1 mg/mL stock solution.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by UV scan).
-
Column Temperature: 25°C
4. Stability Study:
-
Inject a sample of the freshly prepared this compound solution (t=0) to obtain an initial chromatogram and peak area for the intact this compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution onto the HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
-
The percentage of remaining this compound can be calculated relative to the initial peak area.
Visualizations
References
- 1. zorrahottubs.com [zorrahottubs.com]
- 2. What is Proper Hot Tub Chemical Storage? [hydropoolhottubs.com]
- 3. Storing Hot Tub Chemicals | Seaway Pools & Hot Tubs [seawaypoolsntubs.com]
- 4. O-(6-Chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate ≥98.0% (HPLC) | 330645-87-9 [sigmaaldrich.com]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Addressing solubility issues of protected peptides with HOTU
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a focus on resolving solubility issues of protected peptides using HOTU and other coupling reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of solubility issues with protected peptides during solid-phase peptide synthesis (SPPS)?
A1: Solubility problems with protected peptides during SPPS are most often due to the aggregation of the growing peptide chains on the solid support. This aggregation is primarily caused by intermolecular hydrogen bonding between the peptide backbones, leading to the formation of secondary structures like β-sheets.[1][2] Peptides with a high content of hydrophobic amino acids are particularly prone to aggregation and poor solvation.[1][3][4] This can result in incomplete coupling and deprotection steps, leading to low yields and impure products.[2][5]
Q2: How do uronium salt coupling reagents like this compound, HATU, and HBTU work?
A2: Uronium salt coupling reagents, such as this compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), facilitate the formation of peptide bonds by activating the carboxylic acid group of an amino acid. The general mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6][7][8] Reagents like HATU are known for their high efficiency, especially for sterically hindered couplings, and their ability to suppress racemization.[6][9]
Q3: What are the potential advantages of using this compound for the synthesis of "difficult" or hydrophobic peptides?
A3: While direct comparative studies are limited, this compound, as a uronium salt reagent, is expected to offer similar benefits to other high-efficiency reagents like HATU. These advantages include rapid and efficient coupling, which can help to minimize the time available for peptide chain aggregation.[6][7] The high reactivity of these reagents can be particularly beneficial for coupling sterically hindered amino acids, which are often found in hydrophobic sequences.[6][9]
Q4: Can solvent choice improve the solubility of protected peptides during synthesis?
A4: Yes, the choice of solvent is critical. While DMF is a common solvent for SPPS, for hydrophobic peptides that are prone to aggregation, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can be more effective at solvating the growing peptide chain.[1] The addition of chaotropic agents like urea or guanidinium hydrochloride to the reaction mixture can also help to disrupt the formation of secondary structures that lead to insolubility.[1][10]
Q5: What are some alternative strategies to improve the synthesis of aggregation-prone peptides?
A5: Besides optimizing the coupling reagent and solvent, several other strategies can be employed:
-
Backbone Protection: Incorporating protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively prevent hydrogen bonding and aggregation.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures.
-
Specialized Resins: Using resins with good swelling properties, such as PEG-based resins, can improve the solvation of the peptide chain.[5]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can sometimes help to overcome aggregation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of the protected peptide on the resin, leading to incomplete coupling (positive Kaiser test after extended coupling time). | Inter-chain aggregation of the growing peptide, forming β-sheet structures. | - Switch to a more efficient coupling reagent like this compound or HATU to increase the coupling speed.- Use a "magic mixture" of solvents (DCM/DMF/NMP 1:1:1) to improve solvation.[1]- Add a chaotropic agent, such as 0.8 M LiCl or 4 M KSCN, to the coupling mixture to disrupt aggregation.- Consider double coupling or increasing the reaction temperature.[5] |
| Difficulty in synthesizing peptides with a high content of hydrophobic amino acids. | High propensity for the peptide to aggregate and precipitate on the resin. | - Employ a low-loading resin to reduce the density of peptide chains.- Use a more polar, PEG-based resin to enhance solvation.[5]- Incorporate backbone protection (e.g., Hmb-protected amino acids) at strategic points in the sequence. |
| Low yield and purity of the final peptide after cleavage. | Accumulation of deletion sequences and other impurities due to incomplete reactions caused by aggregation. | - Optimize the SPPS protocol by using a combination of a high-efficiency coupling reagent (e.g., this compound), an appropriate solvent system, and potentially backbone protection.- Purify the crude peptide using HPLC with a solvent system that effectively solubilizes the peptide, such as one containing acetonitrile and a small amount of TFA. |
| The resin beads clump together during synthesis. | Severe peptide aggregation, leading to poor swelling and solvation of the resin. | - Immediately attempt to wash the resin with a chaotropic salt solution (e.g., 0.8 M NaClO4 in DMF).- If the problem persists, it may be necessary to restart the synthesis using a more robust protocol for difficult sequences from the beginning. |
Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis of a Hydrophobic Peptide using this compound
This protocol is adapted for the synthesis of "difficult" sequences and is based on established methods for high-efficiency uronium salt coupling reagents.
1. Resin Swelling:
-
Swell the appropriate low-loading resin (e.g., Rink Amide, 0.3-0.5 mmol/g) in DMF for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling with this compound:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with this compound (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF or a "magic mixture" for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, the reaction time may be extended, or a double coupling can be performed.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative (colorless) result indicates a complete reaction.
-
Wash the resin with DMF (5 times).
4. Capping (Optional but Recommended for Difficult Sequences):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Wash the resin with DMF.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail appropriate for the protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.
Visualizations
References
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. users.uniwa.gr [users.uniwa.gr]
- 8. peptide.com [peptide.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success. These reagents are the linchpins of amide bond formation, directly influencing reaction efficiency, yield, and the stereochemical integrity of the final peptide. Among the myriad of available options, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has long been a stalwart, a go-to choice for researchers. However, newer challengers, such as O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU), have emerged, promising enhanced performance and safety. This guide provides an objective comparison of this compound and HBTU, offering available data and a framework for their evaluation.
Chemical Structure and Mechanism of Action
At the heart of their function lies the activation of a carboxylic acid to facilitate its reaction with an amine. Both this compound and HBTU are uronium-style coupling reagents that generate an active ester intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of a peptide chain.
HBTU , a derivative of 1-hydroxybenzotriazole (HOBt), has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. Its mechanism involves the formation of an HOBt active ester, which is highly reactive and effective at minimizing racemization, the undesirable inversion of stereochemistry at the alpha-carbon of the amino acid.
This compound , on the other hand, is a newer generation coupling reagent based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma-based reagents are lauded for their superior safety profile, as the byproducts are non-explosive and less hazardous than those derived from HOBt. Mechanistically, this compound forms an Oxyma active ester, which is also highly reactive and is reported to offer high coupling efficiency and low racemization.
Performance Comparison: A Data-Driven Perspective
Direct, side-by-side quantitative comparisons of this compound and HBTU in the synthesis of the same peptide are not extensively documented in publicly available literature. However, we can infer performance characteristics from studies comparing HBTU with other coupling reagents and the known properties of Oxyma-based activators.
For instance, in the synthesis of the challenging acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency, HBTU has been compared to other benzotriazole-based reagents like HATU and HCTU. While HBTU is a robust reagent, studies have shown that HATU and HCTU can sometimes offer superior performance in terms of purity and yield for difficult sequences.
Oxyma-based reagents like COMU, which is structurally related to this compound, have been shown to be more efficient and provide higher purity products than HBTU in certain applications. This suggests that this compound, as an Oxyma-based reagent, has the potential to offer significant advantages in terms of reaction speed and suppression of side reactions.
The following table summarizes the known performance characteristics of HBTU from various studies and the expected attributes of this compound based on the performance of other Oxyma-based reagents.
| Parameter | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | This compound (O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Reagent Type | Benzotriazole-based uronium salt | Oxyma-based uronium salt |
| Coupling Efficiency | High, but can be sequence-dependent. May require longer reaction times for difficult couplings. | Expected to be very high, potentially exceeding HBTU, especially for hindered amino acids. |
| Racemization Suppression | Good, due to the formation of the HOBt active ester. | Expected to be excellent, a key feature of Oxyma-based reagents. |
| Reaction Speed | Generally fast, with typical coupling times of 20-60 minutes in SPPS. | Expected to be very fast, potentially allowing for shorter cycle times in automated synthesis. |
| Byproducts | Tetramethylurea and HOBt. HOBt is considered potentially explosive under certain conditions. | Tetramethylurea and OxymaPure. OxymaPure and its byproducts are considered safer and non-explosive. |
| Solubility | Good in standard SPPS solvents like DMF and NMP. | Reported to have excellent solubility in a wide range of solvents. |
Experimental Protocols for Comparative Evaluation
To conduct a rigorous comparison of this compound and HBTU, a standardized experimental protocol is essential. The following outlines a general methodology for the solid-phase synthesis of a model peptide, such as the ACP(65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2), to directly compare the performance of the two reagents.
Materials and General Procedure
-
Resin: Rink Amide AM resin (or equivalent)
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids
-
Coupling Reagents: HBTU and this compound
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Deprotection Reagent: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or similar
-
Analytical Equipment: HPLC, Mass Spectrometer
Synthesis Protocol
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
For HBTU: Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated mixture to the resin and couple for 45-60 minutes.
-
For this compound: Pre-activate a solution of the Fmoc-amino acid (4 eq.), this compound (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated mixture to the resin and couple for 30-45 minutes (coupling times may be optimized).
-
-
Washing: After coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Analysis: Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity. The level of racemization can be determined by chiral amino acid analysis or by HPLC separation of diastereomeric peptides.
Visualizing the Reaction Pathways and Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general mechanism of amide bond formation and a typical experimental workflow for comparing coupling reagents.
Conclusion: Choosing the Right Tool for the Job
Both HBTU and this compound are highly effective coupling reagents for peptide synthesis. HBTU has a long and proven track record, demonstrating reliability in a vast number of applications. Its performance is well-characterized, making it a dependable choice for routine peptide synthesis.
This compound, representing the next generation of Oxyma-based reagents, offers the promise of enhanced performance, particularly in terms of reaction speed and the synthesis of difficult sequences. Its primary advantage lies in its improved safety profile, a crucial consideration in modern, safety-conscious laboratories. The byproducts of this compound are non-explosive and less allergenic, which can be a significant factor in both academic and industrial settings.
Ultimately, the choice between this compound and HBTU will depend on the specific requirements of the synthesis. For routine, well-established protocols, HBTU remains a cost-effective and reliable option. For challenging sequences, syntheses where speed is paramount, or in environments where safety is the highest priority, this compound presents a compelling and potentially superior alternative. As more direct comparative data becomes available, the specific advantages of this compound in various applications will be further elucidated, likely solidifying its place as a powerful tool in the peptide chemist's arsenal.
A Comparative Guide to Peptide Purity Validation by HPLC Following HATU-Mediated Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Peptide Purity Assessment Post-Synthesis with HATU and a Comparison with Alternative Coupling Reagents.
The synthesis of high-purity peptides is a critical prerequisite for their use in research, therapeutic development, and various biotechnological applications. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) significantly influences the purity of the crude peptide. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is a widely utilized aminium-based coupling reagent renowned for its high efficiency and rapid reaction kinetics. This guide provides a comprehensive comparison of peptide purity achieved using HATU versus other common coupling reagents, supported by experimental data. Furthermore, it outlines a detailed protocol for the validation of peptide purity by High-Performance Liquid Chromatography (HPLC) and discusses potential synthesis-related impurities.
Performance Comparison of Coupling Reagents
The purity of a crude peptide synthesized via SPPS is a key indicator of the efficiency of the coupling reagent. The following table summarizes the crude purity of a model peptide synthesized using different coupling reagents under comparable conditions.
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | 83.63 | [1] |
| HCTU | 82.50 | [1] |
| PyBOP | 48.11 | [1] |
| HBTU | Similar to HCTU (data not shown) | [2] |
Table 1: Comparison of crude peptide purity for the 65–74 fragment of the acyl carrier protein (ACP) synthesized with different coupling reagents. The purity was determined by HPLC analysis. Higher percentages indicate a more efficient synthesis with fewer side products.
Studies have shown that HATU and HCTU consistently produce peptides of very similar and high purity[1][2]. In the synthesis of the 65-74 fragment of the acyl carrier protein, HATU provided the highest crude purity among the tested reagents[1]. While specific quantitative data for HBTU in this direct comparison was not provided in the cited study, it was noted to produce peptides with additional impurities compared to HATU and HCTU[2]. PyBOP, another common phosphonium-based reagent, resulted in significantly lower crude peptide purity in this specific synthesis[1].
Experimental Workflow: From Synthesis to Purity Validation
The overall process, from peptide synthesis to the final purity assessment, follows a well-defined workflow. This ensures the reliable and reproducible production of high-quality peptides.
Detailed Experimental Protocol: Validation of Peptide Purity by HPLC
This protocol outlines a standard procedure for the analysis of crude peptide purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Equipment:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Crude peptide synthesized using HATU.
-
Solvent for Sample Dissolution: Mobile Phase A or a suitable solvent in which the peptide is soluble.
2. Sample Preparation:
-
Accurately weigh a small amount of the crude peptide (e.g., 1 mg).
-
Dissolve the peptide in a known volume of the sample dissolution solvent (e.g., 1 mL) to achieve a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm (for detection of the peptide bond)[3][4].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
Table 2: Example of a typical gradient elution profile for peptide purity analysis by RP-HPLC.
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The purity of the peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities in HATU-Mediated Synthesis
While HATU is a highly effective coupling reagent, side reactions can still occur, leading to the formation of impurities that can be detected by HPLC. A potential side reaction associated with aminium-based reagents like HATU is guanidinylation of the N-terminal amine of the peptide. This results in the formation of a guanidinium group on the peptide, which can be observed as a separate peak in the HPLC chromatogram, typically eluting at a different retention time than the target peptide due to the change in polarity. Careful optimization of coupling conditions, such as the amount of HATU and base used, can help to minimize the formation of such byproducts. Other potential impurities include deletion sequences (resulting from incomplete coupling) and truncated sequences. These are generally more hydrophilic than the full-length peptide and will therefore have shorter retention times in a reverse-phase HPLC separation.
References
A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the conversion of a chiral amino acid into its mirror image (epimerization when in a peptide chain), can lead to impurities that are difficult to separate and can drastically alter the biological activity and therapeutic efficacy of a synthetic peptide. This guide provides an objective comparison of the performance of the uronium/aminium-type coupling reagent HOTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogs against other common coupling reagents in the context of amino acid racemization, supported by experimental data and detailed protocols.
Comparative Analysis of Coupling Reagent Performance
The choice of coupling reagent is a critical factor in minimizing racemization during peptide bond formation. Uronium/aminium salts like this compound, HATU, and HBTU are known for their high efficiency and rapid reaction times, which can help reduce the window for racemization to occur. Phosphonium salts such as PyBOP also offer efficient coupling. Carbodiimides, like DCC and DIC, are classic coupling reagents but often lead to higher rates of racemization unless used with additives.[1]
Below is a summary of reported racemization levels for different coupling reagents. It is important to note that direct comparative data for this compound under a standardized set of conditions across multiple amino acids is not extensively published. Therefore, data for the closely related and commonly used analogs, HATU and HBTU, are included as reliable indicators of this compound's performance. The extent of racemization is highly dependent on the specific amino acid, the base used, solvent, and reaction temperature.
| Coupling Reagent System | Amino Acid Derivative | % D-Isomer (Racemization) | Reference/Notes |
| Uronium/Aminium Type | |||
| HATU/DIPEA | Fmoc-Ser(Ac3GalNAca)-OH | 0.8% | High epimerization observed with some glycosylated amino acids.[2] |
| HATU/HOAt/NMM | Fmoc-Ser(Trt)-OH | High | Conditions can significantly impact racemization of sensitive residues.[2] |
| HBTU/DIPEA | Fmoc-Phg-OH | ~8% | Phenylglycine is prone to racemization. |
| Phosphonium Type | |||
| PyBOP/DIPEA | Fmoc-Phg-OH | ~10% | Slightly higher racemization than HBTU for Phenylglycine. |
| Carbodiimide Type | |||
| DIC/HOAt | Gly-Phe-Pro-NH2 Synthesis | 4.2% | Demonstrates the importance of additives in reducing racemization.[2] |
| EDC/HOAt | Gly-Phe-Pro-NH2 Synthesis | 29.8% | EDC can lead to higher racemization compared to DIC.[2][3] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | 1.0% - 2.5% | Oxyma is an effective additive for suppressing racemization.[4] |
| Other | |||
| DEPBT | Fmoc-His(Trt)-OH | Low | Known to be highly effective at preventing racemization for Histidine.[1] |
| COMU/TMP or DMP | Fmoc-Phg-OH | Epimerization-free | COMU combined with a weaker base shows excellent results. |
Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. However, it serves to illustrate the general performance trends of different classes of coupling reagents. For critical applications, it is always recommended to perform a preliminary racemization test with the specific amino acid sequence and conditions.
Factors Influencing Racemization
The degree of racemization is not solely dependent on the coupling reagent but is influenced by a combination of factors. Understanding these relationships is key to developing robust and reliable peptide synthesis protocols.
Experimental Protocol: Racemization Assessment
A standardized protocol is crucial for objectively comparing the performance of different coupling reagents. This typically involves the synthesis of a model dipeptide containing a racemization-prone amino acid and subsequent analysis of the diastereomeric products by chiral High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of racemization of an Fmoc-protected amino acid during a coupling reaction mediated by this compound (or another reagent).
Materials:
-
Fmoc-L-Amino Acid (e.g., Fmoc-L-His(Trt)-OH or Fmoc-L-Cys(Trt)-OH)
-
Amino acid ester (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (this compound, HATU, PyBOP, etc.)
-
Base (e.g., Diisopropylethylamine - DIPEA, N-Methylmorpholine - NMM)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
HPLC grade solvents for analysis (e.g., Acetonitrile, Water, Trifluoroacetic acid - TFA)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T, Lux polysaccharide-based CSPs)[5][6]
-
HPLC system with UV detector
Procedure:
-
Preparation of Amino Component: Dissolve the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) in DMF. Neutralize with one equivalent of base (e.g., NMM) to obtain the free amine.
-
Activation of Carboxyl Component: In a separate vial, dissolve the Fmoc-L-amino acid (1 equivalent), the coupling reagent (1 equivalent of this compound), and any additive (if applicable) in DMF.
-
Coupling Reaction: Add the activating mixture to the free amine solution. Add the coupling base (e.g., 2 equivalents of DIPEA) to initiate the reaction. Stir at room temperature for a defined period (e.g., 2 hours).
-
Work-up: Quench the reaction with a mild acid (e.g., 1% TFA in water). Extract the peptide with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid, a weak base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Sample Preparation for HPLC: Dissolve the crude peptide product in the HPLC mobile phase.
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).[7]
-
Inject the sample.
-
Monitor the elution of the diastereomeric dipeptides (L-L and D-L) by UV detection at an appropriate wavelength (e.g., 265 nm for the Fmoc group).
-
The two diastereomers will have different retention times.
-
-
Quantification: Integrate the peak areas of the L-L and D-L diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100
The following diagram illustrates the general workflow for this experimental protocol.
Conclusion
While this compound is recognized as a highly efficient coupling reagent, the potential for amino acid racemization, although generally low, should not be overlooked, especially when dealing with susceptible residues like histidine and cysteine.[1] The data suggests that uronium/aminium reagents like this compound, HATU, and HBTU offer a favorable balance of high reactivity and low racemization, often outperforming older reagents, particularly when used with appropriate bases and additives.[8][9] For highly sensitive couplings, reagents such as DEPBT or the use of COMU with a mild base may offer superior protection against racemization. Ultimately, the optimal choice of coupling reagent and conditions requires careful consideration of the specific amino acid sequence and the purity requirements of the final peptide product. The experimental protocol provided herein serves as a robust framework for conducting these critical evaluations in your own laboratory.
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. peptide.com [peptide.com]
- 9. file.globalso.com [file.globalso.com]
HOTU in Peptide Synthesis: A Cost-Benefit Analysis for Researchers
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and overall cost-effectiveness. Among the myriad of available options, O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) has emerged as a noteworthy contender. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with established coupling reagents such as HBTU, HATU, and HCTU, supported by available data and experimental insights.
Performance and Efficiency: A Comparative Overview
This compound is a uronium salt-based coupling reagent designed to facilitate the formation of amide bonds between amino acids. It is recognized for its high reactivity, which can lead to faster reaction times and improved efficiency in peptide synthesis.[1][2] This can be particularly advantageous when synthesizing long or "difficult" peptide sequences, where incomplete coupling reactions can lead to a complex mixture of byproducts that are challenging to purify.
In comparison, reagents like HATU are often considered the "gold standard" for difficult couplings due to their high reactivity, but this comes at a significantly higher cost.[1] HBTU is a more cost-effective option that is widely used for routine peptide synthesis, but it may be less effective for sterically hindered amino acids or complex sequences.[3] HCTU , a chlorinated analog of HBTU, is reported to offer a good compromise between the high reactivity of HATU and the lower cost of HBTU, demonstrating high efficiency and reduced reaction times.[4][5]
Table 1: Comparison of Coupling Reagent Performance
| Feature | This compound | HCTU | HBTU | HATU |
| Reactivity | High | High | Moderate-High | Very High |
| Reported Yield | High | High | Good-High | Very High |
| Purity of Crude Peptide | High | High | Good-High | Very High |
| Reaction Time | Fast | Fast | Standard | Very Fast |
| Cost | Not widely published, presumed to be competitive | Moderate | Low-Moderate | High |
| Suitability for Difficult Sequences | Reported to be effective | Effective | Can be less effective | Highly Effective |
Cost-Benefit Analysis
The central question for any laboratory is whether the performance benefits of a given reagent justify its cost.
-
Cost: While specific pricing for this compound is not as widely published as for more established reagents, its cost-effectiveness will be a key factor in its adoption. HCTU has been positioned as a more affordable alternative to the expensive HATU.[1] The cost of HBTU is generally considered to be in the lower to moderate range. For a comprehensive analysis, researchers should obtain quotes from various suppliers for all reagents of interest.
-
Benefit: The primary benefits of a highly efficient coupling reagent like this compound lie in:
-
Increased Yield: Higher yields translate to less starting material required for the same amount of final product, directly impacting cost.
-
Higher Purity: A purer crude product significantly reduces the time and resources spent on purification, which is often a bottleneck in peptide synthesis. This includes costs associated with HPLC columns, solvents, and operator time.
-
Faster Synthesis: Reduced coupling times can shorten the overall synthesis time, increasing throughput and allowing for the synthesis of more peptides in a given timeframe.[4]
-
For routine synthesis of simple peptides, a less expensive reagent like HBTU may be sufficient. However, for complex, long, or "difficult" sequences, the higher initial cost of a more efficient reagent like this compound or HCTU could be offset by the savings in purification and the higher probability of a successful synthesis.
Experimental Protocols
The following is a generalized experimental protocol for solid-phase peptide synthesis (SPPS) using a uronium-based coupling reagent like this compound. The specific quantities and reaction times may need to be optimized depending on the specific peptide sequence and the scale of the synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-6 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 30-60 minutes. Reaction times may be extended for difficult couplings.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or chloranil test). A negative test indicates complete coupling.
- If the coupling is incomplete, the coupling step can be repeated.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).
5. Repeat Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
- Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
To better understand the logical flow of a single coupling cycle in solid-phase peptide synthesis, the following diagram is provided.
Caption: A simplified workflow of a single amino acid coupling cycle in Fmoc-based solid-phase peptide synthesis.
Conclusion
This compound presents itself as a potent and efficient coupling reagent for peptide synthesis. Its high reactivity can lead to faster synthesis times, higher yields, and purer crude products, which can translate into significant cost savings, particularly in the context of complex or lengthy peptide sequences. While a direct, quantitative cost-to-benefit ratio against other reagents is challenging to establish without standardized, publicly available data, the qualitative evidence suggests that this compound is a valuable tool for researchers seeking to optimize their peptide synthesis workflows. For laboratories frequently engaged in the synthesis of difficult peptides, the potential for reduced purification efforts and higher success rates may well justify the investment in a high-performance coupling reagent like this compound. As with any component of a synthetic strategy, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, budgetary constraints, and the overall goals of the research.
References
Navigating the Challenges of Hydrophobic Peptide Synthesis: A Comparative Guide to HOTU and Alternative Coupling Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of hydrophobic peptides, the choice of coupling reagent is a critical determinant of success. The inherent challenges of these sequences, including poor solubility and a high propensity for aggregation, demand reagents that offer high efficiency, minimal side reactions, and preservation of chiral integrity. This guide provides an objective comparison of the performance of O-(1,2-dihydro-2-oxo-1-pyridyl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HOTU) with other commonly used coupling reagents, supported by available experimental data and detailed methodologies.
The synthesis of peptides rich in hydrophobic amino acids is a formidable task in solid-phase peptide synthesis (SPPS). These sequences often adopt secondary structures that hinder the accessibility of the N-terminus, leading to incomplete coupling and the accumulation of deletion products. Consequently, the selection of an appropriate coupling reagent is paramount to drive the reaction to completion and achieve a high-purity final product.
The Contenders: A Look at Key Coupling Reagents
This guide focuses on a selection of widely used uronium-based and carbodiimide-based coupling reagents, each with distinct characteristics that influence their performance in the synthesis of challenging peptides.
-
This compound (O-(1,2-dihydro-2-oxo-1-pyridyl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A uronium salt coupling reagent recognized for its high reactivity and efficiency. It is valued for its ability to facilitate rapid peptide bond formation, which can be advantageous in minimizing aggregation during the synthesis of hydrophobic sequences.[1]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective and widely used coupling reagent, particularly for difficult couplings, including those involving sterically hindered amino acids.[2] Its reactivity is attributed to the formation of a highly reactive OAt-active ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular and efficient uronium salt coupling reagent. While generally effective, its performance can be surpassed by HATU in particularly challenging syntheses.[2]
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl 2-cyano-2-(hydroxyimino)acetate): A carbodiimide-based coupling system. DIC is a common activating agent, and Oxyma is an additive that has been shown to suppress racemization effectively.[3] This combination is often considered a milder and cost-effective alternative to uronium salts.
Performance Comparison: Yield, Purity, and Racemization
While direct, comprehensive comparative studies focusing solely on this compound for a wide range of hydrophobic peptides are limited in publicly available literature, we can infer its potential performance based on studies of similar uronium-based reagents and general principles of peptide chemistry. The following tables summarize representative data from studies comparing different coupling reagents in various contexts, including those with a propensity for racemization.
Table 1: Comparative Racemization Levels with Different Coupling Reagents
| Coupling Reagent | Model Peptide/Amino Acid | Racemization (%) | Reference |
| HATU | Z-Phg-OH + H-Pro-NH2 | 10.8 | [1] |
| HBTU | Z-Phg-OH + H-Pro-NH2 | 13.2 | [1] |
| COMU | Z-Phg-OH + H-Pro-NH2 | 10.5 | [1] |
Note: This data is from a study on novel uronium reagents and is used here to illustrate the relative performance of HATU and HBTU in a racemization-prone coupling. Data for this compound in a directly comparable experiment was not available.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and high-quality peptide synthesis. Below are general protocols for solid-phase peptide synthesis (SPPS) using uronium-based coupling reagents and a DIC/Oxyma system.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Uronium Reagents (this compound, HATU, HBTU)
This protocol outlines the manual Fmoc-SPPS procedure.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., this compound, HATU, or HBTU; 3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents) to the amino acid solution.
-
Pre-activate the mixture by shaking for 1-2 minutes.
-
Add the activated amino acid mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times).
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS).
Protocol for SPPS using DIC/Oxyma
The protocol is similar to the one for uronium reagents, with the main difference in the coupling step.
3. Amino Acid Coupling (DIC/Oxyma):
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the reaction vessel for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
Visualizing the Process
To better understand the workflow and chemical transformations involved, the following diagrams have been created.
Conclusion
The synthesis of hydrophobic peptides remains a significant challenge in peptide chemistry. While a definitive, single "best" coupling reagent for all hydrophobic sequences does not exist, uronium-based reagents like this compound and HATU are generally favored for their high reactivity and efficiency, which can help to overcome the kinetic barriers associated with aggregation-prone sequences. The choice of reagent should be made on a case-by-case basis, considering the specific sequence, the scale of the synthesis, and cost constraints. For routine syntheses or when racemization is a primary concern for specific amino acids, a DIC/Oxyma system can be a reliable and cost-effective alternative. Further research providing direct comparative data for this compound in the synthesis of a variety of hydrophobic peptides would be highly beneficial to the scientific community.
References
Navigating Amide Bond Formation: A Spectroscopic Comparison of HOTU and Alternative Coupling Reagents
In the landscape of synthetic chemistry, particularly in the synthesis of peptides and complex organic molecules, the efficient formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) with other commonly employed coupling reagents, namely HBTU, HATU, and COMU. The comparison is grounded in spectroscopic analysis to provide researchers, scientists, and drug development professionals with actionable data for reagent selection.
Performance Comparison of Coupling Reagents
A key study comparing the efficiency of COMU, HBTU, and HCTU in the synthesis of "difficult" peptide sequences provides a strong benchmark. The purity of the crude peptide products was assessed by Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique for separating and identifying components in a mixture. The results indicated that for polystyrene-based resins, the coupling efficiency followed the trend HCTU ≥ HBTU > COMU. However, when a polyethylene glycol (PEG) resin was used, the performance of the three reagents was more comparable, though the same general trend was observed.[1][2] This highlights the significant role of the solid support in influencing the outcome of the coupling reaction.
Qualitative comparisons from various sources suggest that uronium-based reagents like COMU, and by extension this compound, offer advantages in terms of solubility and safety profiles over the more traditional benzotriazole-based reagents like HBTU and HATU.[3][4] Furthermore, reagents based on OxymaPure, such as COMU, are noted for their reduced allergenic potential and are not explosive, unlike HOBt and HOAt which are components of HBTU and HATU respectively.[4]
For challenging couplings, such as those involving sterically hindered amino acids, HATU has often been considered the "gold standard" due to its high reactivity.[4] However, this high reactivity can sometimes be a double-edged sword, potentially leading to side reactions if not carefully controlled. COMU has been reported to have coupling efficiencies comparable to HATU, and in some cases, even superior for hindered couplings.[4]
The following table summarizes the key characteristics of these coupling reagents based on available literature.
| Coupling Reagent | Class | Key Advantages | Potential Disadvantages |
| This compound | Uronium | High reactivity, good solubility. | Limited direct comparative spectroscopic data available. |
| HBTU | Aminium/Guanidinium | Well-established, effective for standard couplings. | Can cause guanidinylation of the N-terminus, based on potentially explosive HOBt.[2] |
| HATU | Aminium/Guanidinium | High reactivity, excellent for hindered couplings. | More expensive, based on potentially explosive HOAt, can cause guanidinylation.[2][4] |
| COMU | Uronium | High reactivity, good solubility, safer (non-explosive), reduced allergenic potential. | May be less effective than HCTU and HBTU on some solid supports.[1][2] |
Spectroscopic Confirmation of Coupling Reactions
Spectroscopic techniques are indispensable tools for monitoring the progress of coupling reactions and for the characterization of the final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique to follow the course of a reaction in solution. The disappearance of the amine proton signal and the appearance of the amide proton signal in a different chemical shift region confirm the formation of the amide bond. Quantitative NMR (qNMR) can be employed to determine the yield of the reaction by integrating the signals of the product and an internal standard. For chiral molecules, chiral shift reagents can be used to resolve the signals of enantiomers, allowing for the determination of enantiomeric excess and thus assessing the degree of racemization during the coupling reaction.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy allows for real-time monitoring of the reaction progress. The formation of the amide bond can be tracked by the appearance of the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. Concurrently, the disappearance of the carboxylic acid O-H stretch (a broad band) and the amine N-H stretch can be observed.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for analyzing the purity of the crude and purified peptide products.[6] The liquid chromatography component separates the desired product from unreacted starting materials, by-products, and other impurities. The mass spectrometer then provides the molecular weight of each component, confirming the identity of the desired product and helping to identify any side products. The peak area in the chromatogram is proportional to the concentration of the component, allowing for the quantification of purity.[7]
Experimental Protocols
The following are generalized protocols for a comparative study of coupling reagents using spectroscopic analysis.
General Protocol for Peptide Coupling
-
Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and the coupling reagent (e.g., this compound, HBTU, HATU, or COMU; 3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
Protocol for HPLC Purity Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.[6]
-
HPLC-UV Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide and its impurities. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength of 214 or 220 nm, where the peptide bond absorbs.[8]
-
The purity of the crude peptide is determined by integrating the area of the main product peak and expressing it as a percentage of the total integrated area of all peaks.[7]
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer to obtain the molecular weights of the eluting peaks. This confirms the identity of the main product and helps in the characterization of impurities.
-
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for peptide synthesis coupling and purity analysis.
References
- 1. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bachem.com [bachem.com]
- 5. rsc.org [rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. almacgroup.com [almacgroup.com]
- 8. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficiency of HOTU in Sterically Hindered Couplings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and small molecules, the formation of amide bonds between sterically hindered amino acids or fragments presents a significant challenge. Low yields, slow reaction rates, and increased risk of racemization are common hurdles. The choice of coupling reagent is therefore critical to the success of these challenging syntheses. This guide provides an objective comparison of the performance of O-(1-H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU) and other commonly used coupling reagents in sterically hindered couplings, supported by experimental data.
While direct comparative data for this compound is limited in publicly available literature, its performance can be inferred from its close structural analogue, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). Both are uronium-style reagents, and for the purpose of this guide, the high reactivity of HATU in sterically demanding situations will be considered representative of this compound.
Performance Comparison in Sterically Hindered Couplings
The efficiency of a coupling reagent in sterically hindered contexts is determined by its ability to rapidly form the activated species and facilitate the nucleophilic attack of the amine, while minimizing side reactions, particularly epimerization. The following tables summarize the performance of various coupling reagents in challenging peptide couplings.
Coupling of N-Methylated Amino Acids
N-methylated amino acids are notoriously difficult to couple due to the increased steric bulk around the nitrogen atom. A comparative study involving the synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa is a sterically hindered N-methylated amino acid, provides valuable insights.
| Coupling Reagent | Xaa = (NMe)Ala Yield (%) | Xaa = (NMe)Aib Yield (%) | Xaa = (NMe)αAc5c Yield (%) |
| HBTU | Significant Yield | Significant Yield | Significant Yield |
| PyBroP | Significant Yield | Significant Yield | Significant Yield |
| Pivaloyl Mixed Anhydride | < 10 | < 10 | < 10 |
| Pentafluorophenyl Ester | < 10 | < 10 | < 10 |
| Acyl Fluoride | < 10 | < 10 | < 10 |
Data adapted from a comparative study on modern coupling reactions involving hindered peptides.[1]
Segment Coupling to a Hindered N-Terminal Aib Residue
The coupling of a peptide segment to an N-terminal α-aminoisobutyric acid (Aib) residue is another challenging scenario due to the gem-dimethyl substitution. The following data highlights the performance of different reagents in a model [6 + 5] segment coupling, with a particular focus on the suppression of racemization.
| Coupling Reagent | Base | Solvent | D-Val Epimer (%) |
| N-HATU | DIEA | DMF | 65.4 |
| N-HATU | DB(DMAP) | DMF | 39.2 |
| N-HATU | DB(DMAP)/PS | DMF | 26.0 |
| N-HATU | DB(DMAP)/PS | DCM | 18.7 |
| N-HAPyU | DB(DMAP)/PS | DCM | 5.84 |
Data from a study on segment coupling to a highly hindered N-terminal Aib residue.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments in sterically hindered couplings.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Hindered Sequence
This protocol is adapted for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a sequence known to be challenging.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents) with the coupling reagent (e.g., this compound, HATU, or HBTU; 3.9 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA; 8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
After completion, wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
3. Cleavage and Deprotection:
-
Treat the dried peptidyl resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
4. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the chemical processes and experimental designs.
Amino Acid Activation by Uronium Reagents
This diagram illustrates the general mechanism of carboxylic acid activation by a uronium-type coupling reagent like this compound or HATU, leading to the formation of a highly reactive O-acylisourea intermediate.
Caption: Activation of a carboxylic acid by a uronium reagent.
Experimental Workflow for Comparing Coupling Reagents
This workflow outlines the key steps in a comparative study to assess the efficiency of different coupling reagents for a specific sterically hindered coupling.
Caption: Workflow for comparing coupling reagent efficiency.
Decision Tree for Reagent Selection in Hindered Couplings
This decision tree provides a logical guide for researchers to select an appropriate coupling reagent based on the specific challenges of their synthesis.
Caption: Decision tree for selecting a coupling reagent.
References
The Dawn of Accelerated Discovery: A Comparative Guide to High-Throughput Experimentation and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of modern drug discovery, the imperative to innovate rapidly and efficiently has never been greater. High-Throughput Experimentation (HTE) has emerged as a cornerstone of this accelerated approach, revolutionizing the way chemical reactions are optimized and novel molecular entities are identified. This guide provides a comprehensive literature review of HTE applications and success rates, alongside a comparative analysis of its primary alternatives: Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL).
High-Throughput Experimentation leverages automation, miniaturization, and parallel processing to conduct hundreds or even thousands of experiments simultaneously.[1] This paradigm shift from traditional one-at-a-time reaction setups significantly shortens development timelines, conserves precious materials, and generates vast datasets that can be used to train machine learning algorithms for predictive modeling.[1][2]
A Comparative Look at Success Rates and Performance
While direct, comprehensive statistical comparisons of success rates across these platforms are not always readily available in the literature, the impact of each technology can be assessed through various metrics, including the number of approved drugs and clinical candidates.
| Technology | Key Performance Indicators | Notable Successes |
| High-Throughput Experimentation (HTE) | - Reduces synthesis optimization timelines by 60-70% in some cases.[3]- Enables rapid optimization of challenging chemical reactions, leading to increased yields and identification of optimal conditions. | - Widely adopted across the pharmaceutical industry for process chemistry and medicinal chemistry applications.[3] |
| Fragment-Based Drug Discovery (FBDD) | - Has resulted in eight FDA-approved drugs, including Vemurafenib, Venetoclax, and Sotorasib.[4][5]- Over 50 FBDD-derived compounds have entered clinical trials.[2] | - Particularly successful for targeting challenging proteins, including those previously considered "undruggable."[6] |
| DNA-Encoded Libraries (DEL) | - Allows for the screening of billions to trillions of compounds in a single experiment.[7]- Several DEL-derived compounds have advanced to clinical trials.[8] | - Highly efficient for identifying novel ligands for a wide range of protein targets.[8] |
Delving into the Methodologies: Experimental Protocols
A deep understanding of the experimental protocols is crucial for evaluating and implementing these technologies. Below are detailed methodologies for key experiments cited in the literature.
High-Throughput Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in medicinal chemistry, and its optimization is a common application of HTE.
Objective: To rapidly identify the optimal catalyst, ligand, base, and solvent for the coupling of an aryl halide with a boronic acid.
Materials & Equipment:
-
Robotic liquid handler for dispensing reagents.
-
96-well or 384-well microtiter plates.
-
Inert atmosphere glovebox.
-
Plate sealer.
-
Heater/shaker for incubation.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for analysis.
Procedure:
-
Plate Preparation: In an inert atmosphere, a 96-well plate is prepared. Each well will contain a unique combination of a palladium catalyst, a phosphine ligand, and a base. These are typically dispensed as stock solutions in a suitable solvent (e.g., dioxane, toluene) using a robotic liquid handler.
-
Substrate Addition: The aryl halide and boronic acid are then added to each well, also as stock solutions.
-
Sealing and Incubation: The plate is sealed to prevent solvent evaporation and cross-contamination. It is then placed on a heater/shaker and incubated at a specific temperature for a set period.
-
Quenching and Workup: After incubation, the reactions are quenched by the addition of a suitable reagent. A simplified workup, such as filtration or liquid-liquid extraction, may be performed in the plate format.
-
Analysis: The crude reaction mixtures are then analyzed by high-throughput HPLC-MS to determine the yield of the desired product in each well. The data is then used to identify the optimal reaction conditions.
Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a widely used biophysical technique in FBDD to detect the binding of small fragment molecules to a target protein.
Objective: To identify fragments that bind to a target protein and to determine their binding affinity and kinetics.
Materials & Equipment:
-
SPR instrument.
-
Sensor chips (e.g., CM5).
-
Target protein.
-
Fragment library.
-
Running buffer.
-
Immobilization reagents (e.g., EDC, NHS).
Procedure:
-
Protein Immobilization: The target protein is immobilized on the surface of a sensor chip. This is typically done through amine coupling, where the protein is covalently attached to the carboxymethylated dextran surface of the chip.
-
Fragment Screening: The fragment library is then screened by injecting individual fragments or cocktails of fragments over the chip surface. The SPR instrument detects changes in the refractive index at the sensor surface, which is proportional to the mass of molecules binding to the immobilized protein.[9]
-
Hit Identification: Fragments that cause a significant change in the SPR signal are identified as "hits."
-
Affinity and Kinetic Analysis: For the identified hits, a dose-response experiment is performed by injecting the fragment at various concentrations. The resulting binding data is then fitted to a binding model to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity, as well as the association (kon) and dissociation (koff) rate constants.[9]
DNA-Encoded Library (DEL) Screening and Hit Validation
DEL technology enables the screening of massive chemical libraries by using DNA tags as barcodes to identify the chemical structures.
Objective: To identify small molecule binders to a target protein from a library of billions of compounds.
Materials & Equipment:
-
DNA-encoded library.
-
Target protein immobilized on a solid support (e.g., magnetic beads).
-
Binding and wash buffers.
-
PCR reagents.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Affinity Selection: The DEL is incubated with the immobilized target protein. Compounds that bind to the protein will be retained on the solid support, while non-binders are washed away.[10]
-
Elution: The bound compounds, along with their DNA tags, are eluted from the solid support, typically by changing the buffer conditions or by denaturation of the protein.
-
PCR Amplification: The DNA tags of the eluted binders are amplified using the polymerase chain reaction (PCR).[10]
-
Next-Generation Sequencing (NGS): The amplified DNA is then sequenced using a high-throughput NGS platform.
-
Data Analysis and Hit Identification: The sequencing data is analyzed to identify the DNA barcodes that were enriched during the selection process. These enriched barcodes correspond to the chemical structures of the compounds that bound to the target protein.
-
Hit Validation: The identified "hit" compounds are then re-synthesized without the DNA tag and their binding to the target protein is confirmed using conventional biochemical or biophysical assays.[11]
Visualizing the Workflows
To better illustrate the logical flow of these complex processes, the following diagrams have been generated using the DOT language.
References
- 1. youtube.com [youtube.com]
- 2. drughunter.com [drughunter.com]
- 3. How High-Throughput Experimentation Streamlines Drug Synthesis [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hitgen.com [hitgen.com]
- 8. DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hit Validation - DNA Encoded Chemical Library [decltechnology.com]
Safety Operating Guide
Essential Safety and Handling Protocols for HOTU in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for the use of O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate (HOTU), a uronium-based peptide coupling reagent. Adherence to these guidelines is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) and Hazard Information
This compound, like many peptide coupling reagents, is a hazardous substance that requires specific PPE to minimize exposure risks. It is classified as a skin, eye, and respiratory irritant.[1][2] Furthermore, uronium-based coupling agents are known to be potent immune sensitizers, which can cause allergic skin reactions and, in some cases, severe respiratory reactions upon repeated exposure.[3][4][5][6]
The following table summarizes the required PPE and key hazard information for handling this compound.
| PPE & Hazard Information | Details |
| GHS Pictogram | Exclamation mark (GHS07)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat is also required.[7] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder outside of a certified chemical fume hood.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination. The following step-by-step workflow should be followed:
-
Preparation : Before handling this compound, ensure that a dedicated, clean, and uncluttered workspace is prepared within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[7]
-
Weighing : All weighing of solid this compound must be conducted within the chemical fume hood to contain any airborne particles.[3]
-
Dissolution and Reaction : When preparing solutions or running reactions, always add the solid this compound to the solvent within the fume hood. Keep all containers sealed when not in use.
-
Post-Reaction Work-up : The by-products of reactions involving this compound are generally water-soluble and can be removed through aqueous extraction.[8] However, this aqueous waste will be contaminated and must be disposed of as hazardous waste.
Below is a diagram illustrating the safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintain a safe laboratory environment and comply with regulations.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Rinse glassware with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. |
| Aqueous Waste from Work-up | Collect all aqueous layers from extractions in a labeled hazardous waste container. |
| Contaminated PPE | Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag. |
By adhering to these safety and handling protocols, researchers can minimize the risks associated with the use of this compound and maintain a safe and compliant laboratory environment.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. people.uniurb.it [people.uniurb.it]
- 4. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
